ABT-670
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMPCXNEPHBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212235 | |
| Record name | ABT-670 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630119-43-6 | |
| Record name | 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630119-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT-670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-670 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-670 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-670: A Deep Dive into its Dopamine D4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-670 is a potent and orally bioavailable agonist that demonstrates high selectivity for the dopamine D4 receptor. Developed initially for the potential treatment of erectile dysfunction, its utility has transitioned primarily into the realm of scientific research as a pharmacological tool to probe the function of the D4 receptor. This technical guide provides an in-depth analysis of the dopamine D4 receptor selectivity of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity
The selectivity of this compound for the human dopamine D4 receptor is evident from its binding affinity (Ki) and functional potency (EC50) values. While specific Ki values for a broad panel of receptors were not available in the public domain literature reviewed, the functional data strongly supports its D4 receptor selectivity.
Table 1: Functional Potency (EC50) of this compound at Dopamine D4 Receptors
| Species | Receptor | EC50 (nM) |
| Human | Dopamine D4 | 89[1] |
| Ferret | Dopamine D4 | 160[1] |
| Rat | Dopamine D4 | 93[1] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The characterization of this compound's dopamine D4 receptor selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity. The following are detailed methodologies representative of those used in the field.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of a test compound like this compound for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [3H]-Spiperone, a dopamine D2-like receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2-like antagonist (e.g., 10 µM haloperidol or butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Cell harvesting equipment.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture D4 receptor-expressing cells to confluency and harvest.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd for the D4 receptor).
-
Varying concentrations of the test compound (this compound) or the non-specific binding control.
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
This protocol describes a functional assay to confirm the agonist activity of this compound at the dopamine D4 receptor by measuring its effect on cyclic AMP (cAMP) levels. Dopamine D4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.
Objective: To determine if this compound can activate the dopamine D4 receptor and lead to a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to an appropriate confluency.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway activated by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay Workflow
Caption: Workflow for a cAMP functional assay to measure agonist activity.
References
ABT-670: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Pharmacological Properties, and Experimental Protocols of a Selective Dopamine D4 Receptor Agonist
Abstract
ABT-670 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and physiological processes. This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, in vitro and in vivo pharmacological data, and the experimental methodologies used to ascertain these characteristics. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows, rendered using the DOT language, to facilitate a deeper understanding of the experimental processes and the compound's mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-(2,4'-bipyridine)-1'-ylmethyl)benzamide, is a synthetic organic compound.[1] Its chemical structure is characterized by a central piperidine ring linked to a 3-methylbenzamide group and a pyridine N-oxide moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-(2,4'-bipyridine)-1'-ylmethyl)benzamide | [1] |
| CAS Number | 630119-43-6 | [1] |
| Molecular Formula | C₁₉H₂₁N₃O₂ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| SMILES | Cc1cccc(c1)C(=O)NCN2CCC(CC2)c3cccc[n+]3[O-] | [1] |
Pharmacological Properties
This compound is a selective agonist of the dopamine D4 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional activity.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes have been determined through radioligand binding assays.
Table 2: Receptor Binding Affinity (Ki) of this compound for Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | Data not explicitly found in search results |
| Dopamine D1 | Data not explicitly found in search results |
| Dopamine D2 | Data not explicitly found in search results |
| Dopamine D3 | Data not explicitly found in search results |
| Dopamine D5 | Data not explicitly found in search results |
Note: While the provided search results repeatedly describe this compound as a "selective" D4 agonist, specific Ki values for a direct comparison of binding affinities across dopamine receptor subtypes were not available in the provided search results. The primary publication by Patel et al. (2006) would be the definitive source for this data.
Functional Activity
This compound acts as an agonist at the dopamine D4 receptor, initiating a cellular response upon binding. Its functional potency has been quantified using in vitro functional assays.
Table 3: Functional Potency (EC50) of this compound at Dopamine D4 Receptors
| Species | Receptor | EC50 (nM) | Reference |
| Human | D4 | 89 | [2][3] |
| Ferret | D4 | 160 | [2][3] |
| Rat | D4 | 93 | [2][3] |
The determination of whether this compound is a full or partial agonist and its intrinsic activity relative to dopamine requires further data from the primary literature.
In Vivo Efficacy
The primary investigated in vivo effect of this compound has been its pro-erectile properties in animal models, consistent with the role of dopamine D4 receptor activation in this physiological process.
Table 4: In Vivo Efficacy of this compound in a Rat Model of Erectile Function
| Animal Model | Dosage | Effect | Reference |
| Male Rats | 0.1 µmol/kg | Induced erections in 75% of subjects | [2] |
Pharmacokinetics
This compound has demonstrated excellent oral bioavailability across multiple species, a key characteristic for its development as a potential therapeutic agent.
Table 5: Oral Bioavailability of this compound in Different Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 68 | [2] |
| Dog | 85 | [2] |
| Monkey | 91 | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D4 receptor.
-
Radioligand: A high-affinity dopamine D4 receptor radioligand (e.g., [³H]-spiperone).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D4 receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at a specified temperature for a set duration to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay (FLIPR)
This protocol describes a functional assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure the agonist activity of this compound at the dopamine D4 receptor, often by detecting changes in intracellular calcium.
Materials:
-
Cell Line: A cell line stably co-expressing the human dopamine D4 receptor and a G-protein that couples to a calcium signaling pathway (e.g., Gαq).
-
Fluorescent Calcium Indicator Dye: (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Control Agonist: Dopamine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate containing varying concentrations of this compound and controls into the FLIPR instrument.
-
The FLIPR instrument will add the compounds to the cell plate and simultaneously measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration upon receptor activation.
-
Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
In Vivo Erectile Function Assay (Rat Model)
This protocol outlines an in vivo experiment to assess the pro-erectile effects of this compound in male rats.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Test Compound: this compound.
-
Vehicle Control: (e.g., saline or a suitable vehicle for this compound administration).
-
Anesthetic: (e.g., ketamine/xylazine).
-
Observational Cages.
Procedure:
-
Acclimation:
-
Acclimate the rats to the experimental environment.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., oral gavage, subcutaneous injection).
-
-
Observation:
-
Place the rats individually in observation cages.
-
Observe and record the number of penile erections over a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Compare the number of erections in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the dopamine D4 receptor and the workflows of the experimental protocols described.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: FLIPR Functional Assay Workflow.
References
ABT-670: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for ABT-670, a potent and selective dopamine D4 receptor agonist. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide, is a significant research compound due to its high selectivity for the dopamine D4 receptor.[1][2] It has been investigated for its potential therapeutic applications, particularly in the treatment of erectile dysfunction.[1][3] This guide details the synthetic route and purification strategies employed in its preparation, based on the seminal work by Patel et al. in the Journal of Medicinal Chemistry.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of key intermediates and a final coupling reaction. The following sections provide a detailed experimental protocol for each major step.
Overall Synthetic Scheme
The synthesis of this compound can be logically divided into the preparation of two key fragments: the 3-methylbenzoyl chloride and the (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine intermediate, followed by their condensation and subsequent oxidation.
Experimental Protocols
Step 1: Synthesis of 3-Methylbenzoyl Chloride
-
Methodology: 3-Methylbenzoic acid is reacted with thionyl chloride to yield the corresponding acid chloride.
-
Procedure:
-
To a solution of 3-methylbenzoic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of (1-(Pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine
This intermediate is prepared through a series of reactions starting from a suitable piperidine derivative.
-
Methodology: A commercially available piperidine-4-carboxamide is reduced, followed by N-arylation and subsequent oxidation of the pyridine ring.
-
Procedure:
-
Reduction of Piperidine-4-carboxamide: Piperidine-4-carboxamide is reduced to (piperidin-4-yl)methanamine using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
N-Arylation: The resulting (piperidin-4-yl)methanamine is then coupled with 2-chloropyridine in the presence of a base (e.g., potassium carbonate or triethylamine) in a solvent like acetonitrile or DMF at an elevated temperature.
-
N-Oxidation: The pyridine nitrogen of the resulting N-(pyridin-2-yl)piperidin-4-yl)methanamine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.
-
Step 3: Final Coupling to Yield this compound
-
Methodology: The final step involves the amide bond formation between 3-methylbenzoyl chloride and (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine.
-
Procedure:
-
To a solution of (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane, add a solution of 3-methylbenzoyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
Purification of this compound
Purification of the final compound is crucial to obtain a high-purity product suitable for biological and pharmacological studies. A combination of chromatographic and crystallization techniques is typically employed.
Experimental Protocol
-
Methodology: The crude product is purified by column chromatography followed by recrystallization.
-
Procedure:
-
Chromatographic Purification: The crude this compound is subjected to flash column chromatography on silica gel. A gradient elution system is commonly used, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate, and then adding methanol to the ethyl acetate). Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Recrystallization: The purified fractions are combined, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide |
| CAS Number | 630119-43-6 |
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molar Mass | 325.41 g/mol |
Biological Activity of this compound
| Parameter | Species | Value (nM) |
| EC₅₀ (Dopamine D₄ Receptor) | Human | 89[2] |
| EC₅₀ (Dopamine D₄ Receptor) | Ferret | 160[2] |
| EC₅₀ (Dopamine D₄ Receptor) | Rat | 93[2] |
Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) |
| Rat | 68[1] |
| Dog | 85[1] |
| Monkey | 91[1] |
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway activated by this compound.
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
A Technical Guide to the In Vitro Dopamine Receptor Profile of ABT-670
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-670 is a potent and selective dopamine D4 receptor agonist.[1][2] Developed for its potential therapeutic applications, its defining characteristic is its high functional potency at the D4 receptor subtype.[3] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its interaction with dopamine receptors. While specific competitive binding affinity data (Kᵢ) is not extensively detailed in publicly available literature, functional data (EC₅₀) clearly establishes its activity and selectivity. This guide consolidates the available functional data, outlines the standard experimental protocols for assessing receptor interaction, and visualizes the relevant biological and methodological pathways.
Quantitative Data: Functional Potency
The primary measure of this compound's activity comes from functional assays that assess its ability to activate the dopamine D4 receptor. The half-maximal effective concentration (EC₅₀) is a measure of the drug's potency in eliciting a functional response (e.g., inhibition of cAMP production). This compound demonstrates potent agonist activity at the D4 receptor across multiple species.[1][2]
Table 1: Functional Agonist Potency (EC₅₀) of this compound at the Dopamine D₄ Receptor
| Receptor Subtype | Species | Affinity Metric | Value (nM) |
|---|---|---|---|
| Dopamine D₄ | Human | EC₅₀ | 89 |
| Dopamine D₄ | Rat | EC₅₀ | 93 |
| Dopamine D₄ | Ferret | EC₅₀ | 160 |
Data sourced from MedchemExpress and TargetMol.[1][2]
Note on Affinity (Kᵢ) vs. Potency (EC₅₀): It is important to distinguish between binding affinity (Kᵢ) and functional potency (EC₅₀). Kᵢ represents the equilibrium dissociation constant and is a direct measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. EC₅₀, conversely, measures the concentration of a ligand required to elicit 50% of its maximal functional response. While related, EC₅₀ is influenced by factors beyond binding affinity, such as signal amplification within the cell.
Experimental Protocols & Methodologies
The following sections describe the standard methodologies used to determine the functional potency and binding affinity of compounds like this compound at G-protein coupled receptors (GPCRs).
Functional Agonist Assay (cAMP Inhibition)
For D2-like receptors (including D4), which are coupled to Gαi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] A common assay to determine EC₅₀ values for agonists like this compound measures this dose-dependent reduction in cAMP.
Protocol Steps:
-
Cell Culture: HEK293 or CHO cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.
-
Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to artificially raise intracellular cAMP levels to a measurable baseline.[4]
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound. A control group receives only the vehicle.
-
Lysis and Detection: Following incubation, the cells are lysed to release intracellular contents. The concentration of cAMP is then quantified using a detection method such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based reporter gene assays
-
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.
Radioligand Competitive Binding Assay
To determine the binding affinity (Kᵢ) and selectivity of a compound, a competitive binding assay is employed. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a labeled radioligand that has a known high affinity for the target receptor.
Protocol Steps:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the dopamine receptor subtypes of interest (D1, D2, D3, D4, D5). This is typically achieved through homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Incubation: In a multi-well plate, the following are combined:
-
The prepared cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors).
-
A range of concentrations of the unlabeled competitor compound (this compound).
-
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The key step is to separate the radioligand that is bound to the receptors from the unbound radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand).
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). This generates a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/K₋)
-
Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Visualizations: Pathways and Workflows
Signaling Pathway of the Dopamine D₄ Receptor
This compound is an agonist at the D4 receptor, which belongs to the D2-like family of dopamine receptors. These receptors signal through the Gαi/o pathway.[4]
Caption: D4 receptor activation by this compound inhibits adenylyl cyclase via Gi/o, reducing cAMP.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the logical steps involved in determining the binding affinity (Kᵢ) of a test compound like this compound.
Caption: Workflow for determining compound binding affinity (Ki) via radioligand displacement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: ABT-670 Potency at the Human Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ABT-670, a selective agonist for the human dopamine D4 receptor. This document details its potency, the experimental methodology for its determination, and the relevant cellular signaling pathways.
Quantitative Data Summary
This compound demonstrates high potency as an agonist for the human dopamine D4 receptor. The half-maximal effective concentration (EC50) values for this compound across different species are summarized in the table below. A lower EC50 value indicates greater potency.
| Receptor Species | EC50 (nM) |
| Human D4 | 89[1] |
| Rat D4 | 93[1] |
| Ferret D4 | 160[1] |
Experimental Protocols
The determination of this compound's potency at the human D4 receptor was achieved through a cell-based functional assay. The following protocol is a detailed representation of the likely methodology employed, based on the available information indicating the use of a Fluorometric Imaging Plate Reader (FLIPR) assay with a chimeric G-protein.
Protocol: Determination of this compound EC50 using a FLIPR Calcium Mobilization Assay
1. Cell Culture and Maintenance:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the human dopamine D4 receptor and the chimeric G-protein Gα-qo5. The Gα-qo5 chimera redirects the typically Gi/o-coupled D4 receptor to the Gq pathway, enabling a calcium mobilization readout.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain stable receptor and G-protein expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency to ensure optimal health.
2. Cell Plating for Assay:
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
3. Preparation of Assay Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye Loading Buffer: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) in Assay Buffer containing an organic anion transport inhibitor like probenecid (if necessary for the chosen cell line) to prevent dye leakage.
-
Compound Plates: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. The concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 10 µM). Include a vehicle control (Assay Buffer alone) and a positive control (a known D4 agonist).
4. Dye Loading Procedure:
-
Aspirate the culture medium from the cell plate.
-
Add the prepared Calcium Indicator Dye Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
5. FLIPR Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a calcium mobilization assay, including excitation and emission wavelengths appropriate for the chosen dye, and the liquid handling protocol for compound addition.
-
Initiate the assay. The instrument will record a baseline fluorescence reading before automatically adding the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence intensity (ΔRFU = peak fluorescence - baseline fluorescence) is calculated for each well.
-
Plot the ΔRFU values against the corresponding logarithmic concentrations of this compound.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o pathway.[2][3][4] This signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3][4]
Caption: Canonical Gi/o signaling pathway of the Dopamine D4 receptor.
Experimental Workflow for EC50 Determination
The following diagram illustrates the key steps involved in determining the EC50 value of a compound in a cell-based functional assay.
Caption: Workflow for determining the EC50 of a compound.
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Oral Bioavailability of ABT-670 in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the oral bioavailability of ABT-670, a selective dopamine D4 receptor agonist, in rat models. The document summarizes key pharmacokinetic data, outlines detailed experimental methodologies for in vivo studies and bioanalysis, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation
The oral bioavailability of this compound in preclinical rat models has been determined to be substantial, indicating good absorption and metabolic stability. The key pharmacokinetic parameter is summarized below.
| Compound | Species | Oral Bioavailability (%) | Reference |
| This compound | Rat | 68 | [1] |
Signaling Pathway of this compound
This compound acts as a selective agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the D4 receptor initiates an intracellular signaling cascade that is primarily inhibitory in nature. This pathway involves the Gi alpha subunit of the G protein complex, which, upon activation, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
While the seminal publication by Patel et al. (2006) establishes the oral bioavailability of this compound in rats, the detailed experimental protocols are not explicitly provided in the abstract. Therefore, the following sections describe representative, detailed methodologies for conducting such a study, based on standard practices in the field of preclinical pharmacokinetics.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines the procedure for determining the oral bioavailability of a test compound, such as this compound, in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
2. Dosing:
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Intravenous (IV) Administration:
-
A separate cohort of rats receives the compound intravenously to determine the absolute bioavailability.
-
Dose: A typical dose for an early-stage compound might be 1-2 mg/kg.
-
Vehicle: A common vehicle for IV administration is a solution of 5% dextrose in water, or a saline solution containing a small percentage of a solubilizing agent like DMSO or PEG400, depending on the compound's solubility.
-
Administration: The compound is administered via a tail vein injection.
-
-
Oral (PO) Administration:
-
Dose: The oral dose is typically higher than the IV dose to ensure measurable plasma concentrations, for instance, 5-10 mg/kg.
-
Vehicle: For oral administration, the compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water or a polyethylene glycol-based solution.
-
Administration: The formulation is administered via oral gavage using a suitable gavage needle.
-
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points.
-
Typical Time Points (Post-dose):
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Collection: Blood is collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
4. Data Analysis:
-
The concentration of the compound in the plasma samples is determined using a validated bioanalytical method (see below).
-
Pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and oral administration, are calculated using appropriate software (e.g., WinNonlin).
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Bioanalytical Method for Quantification in Rat Plasma
A sensitive and specific bioanalytical method is crucial for accurately determining the concentration of this compound in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for such analyses.
1. Sample Preparation:
-
Protein Precipitation: This is a common and rapid method for extracting small molecules from plasma.
-
To a 50 µL aliquot of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution using two solvents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Gradient: A gradient from low to high organic content (Mobile Phase B) is used to elute the analyte and separate it from matrix components.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this type of compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard. This provides high selectivity and sensitivity.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
This comprehensive guide provides the foundational knowledge for understanding and replicating studies on the oral bioavailability of this compound in rat models. The provided protocols are representative of industry standards and can be adapted for specific laboratory conditions and compound characteristics.
References
In-Depth Pharmacological Profile of ABT-670: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-670 is a potent and selective agonist for the dopamine D4 receptor. Developed with the primary therapeutic goal of treating erectile dysfunction, its pharmacological profile is characterized by high oral bioavailability across multiple species and a focused interaction with the D4 receptor subtype. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
This compound, chemically identified as 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide, is a novel compound that emerged from structure-activity relationship (SAR) studies aimed at discovering a dopamine D4-selective agonist with improved oral bioavailability compared to its predecessors. Its development was primarily driven by the potential of D4 receptor agonists in the treatment of erectile dysfunction. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human Dopamine D4 | Data not available in search results |
| Human Dopamine D2 | Data not available in search results |
| Human Dopamine D3 | Data not available in search results |
| Human Dopamine D1 | Data not available in search results |
| Human Dopamine D5 | Data not available in search results |
Table 2: In Vitro Functional Potency (EC50) of this compound
| Receptor and Species | Functional Potency (EC50, nM) |
| Human Dopamine D4 | 89[1] |
| Ferret Dopamine D4 | 160[1] |
| Rat Dopamine D4 | 93[1] |
Table 3: Oral Bioavailability of this compound in Different Species
| Species | Oral Bioavailability (%) |
| Rat | 68[2] |
| Dog | 85[2] |
| Monkey | 91[2] |
Mechanism of Action and Signaling Pathways
This compound functions as a selective agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the inhibitory G protein, Gαi/o.[3][4][5] Upon activation by an agonist like this compound, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]
The following diagram illustrates the primary signaling pathway activated by this compound.
Caption: this compound activates the D4 receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase.
In Vivo Pharmacology
The primary in vivo effect of this compound documented in the available literature is its pro-erectile function. In animal models, administration of this compound has been shown to induce penile erections, supporting its development for the treatment of erectile dysfunction.
At present, there is a lack of publicly available data on the broader central nervous system (CNS) effects of this compound, such as its impact on locomotor activity, cognition, or its potential for catalepsy, which are typically assessed for dopamine receptor modulators.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for dopamine receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To quantify the affinity of this compound for dopamine D4 and other dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D4.4).
-
Radioligand (e.g., [³H]-spiperone for D2-like receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Assay
This protocol outlines a general method for assessing the functional activity of this compound at the D4 receptor by measuring its effect on intracellular cAMP levels.
Objective: To determine the EC50 and intrinsic activity of this compound at the dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay medium (e.g., DMEM/F12).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
384-well assay plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells into 384-well plates and allow them to attach overnight.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and pre-incubate.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the this compound dilutions to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for a functional cAMP inhibition assay.
In Vivo Model of Erectile Dysfunction
This protocol provides a general outline for assessing the pro-erectile effects of this compound in a conscious rat model.
Objective: To evaluate the efficacy of this compound in inducing penile erections in vivo.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Test compound (this compound).
-
Vehicle control (e.g., saline or a suitable solvent).
-
Observation chambers with a clear floor.
-
Video recording equipment (optional).
Procedure:
-
Acclimate the rats to the observation chambers.
-
Administer this compound or the vehicle control via the desired route (e.g., oral gavage or subcutaneous injection).
-
Place the rats individually in the observation chambers.
-
Observe the animals for a defined period (e.g., 60-90 minutes) and record the number of penile erections. An erection is typically defined as the emergence of the glans penis.
-
Compare the number of erections in the this compound-treated group to the vehicle-treated group.
-
Data can be expressed as the percentage of animals exhibiting erections and the mean number of erections per animal.
Caption: Workflow for an in vivo model of erectile dysfunction.
Conclusion
This compound is a selective dopamine D4 receptor agonist with excellent oral bioavailability. Its pharmacological profile makes it a valuable tool for studying the role of the D4 receptor in various physiological processes, particularly in the context of erectile function. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other selective D4 receptor modulators. Further studies are warranted to fully elucidate its binding affinity profile and its broader effects on the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Culture Assays Using ABT-670
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ABT-670, a selective dopamine D4 receptor agonist, in cell-based assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the activity of this compound and similar compounds.
Introduction to this compound
This compound is a potent and orally bioavailable agonist of the dopamine D4 receptor.[1][2] It was initially developed for the potential treatment of erectile dysfunction.[3][4] As a selective D4 receptor agonist, this compound is a valuable tool for studying the physiological roles of this receptor and for screening for novel D4-active compounds.
Chemical Properties:
| Property | Value |
| IUPAC Name | 3-methyl-N-[(1-oxidopyridin-2-yl)methyl]pyridin-4-amine |
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
Mechanism of Action
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6][7]
In addition to cAMP modulation, D4 receptor activation can also lead to the modulation of other signaling pathways, including:
-
Intracellular Calcium Mobilization: D4 receptor activation has been shown to influence intracellular calcium levels.[8]
-
Potassium Channel Regulation: D2-like receptors, including the D4 receptor, can interact with and modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on dopamine D4 receptors from different species.
| Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human D4 | Functional Assay | Not Specified | EC50 | 89 | [9][10] |
| Ferret D4 | Functional Assay | Not Specified | EC50 | 160 | [9][10] |
| Rat D4 | Functional Assay | Not Specified | EC50 | 93 | [9][10] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound through the dopamine D4 receptor.
Experimental Protocols
The following are detailed protocols for common cell-based assays to assess the activity of this compound.
cAMP Accumulation Assay (Functional Agonist Assay)
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor (or other suitable host cells).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well white, clear-bottom tissue culture plates.
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the D4 receptor-expressing HEK293 cells into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., a dose-response curve from 1 pM to 10 µM).
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to elicit a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Immediately add the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Experimental Workflow: cAMP Assay
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to induce changes in intracellular calcium concentration in cells co-expressing the dopamine D4 receptor and a promiscuous G-protein that couples to the calcium signaling pathway.[11]
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor and a suitable G-protein (e.g., Gαq/i5).
-
Cell Culture Medium (as described for the cAMP assay).
-
Assay Buffer: HBSS or other suitable buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage from cells).
-
This compound.
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
96-well or 384-well black, clear-bottom tissue culture plates.
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements.
-
Continue to record the fluorescence signal for a period of time sufficient to capture the peak calcium response (typically 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after the addition of this compound.
-
Generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal calcium flux response.
-
Experimental Workflow: Calcium Flux Assay
References
- 1. Comparison of cell-based and non-cell-based assay platforms for the detection of clinically relevant anti-drug neutralizing antibodies for immunogenicity assessment of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell based Bioassay - Creative Biolabs [creative-biolabs.com]
- 3. ijlpr.com [ijlpr.com]
- 4. The future is today: emerging drugs for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bms.kr [bms.kr]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-670 in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-670 is a selective agonist for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor, is implicated in a variety of central nervous system functions, including cognition, motivation, and emotional regulation. Its role in these processes has made it a target for the development of therapeutics for neuropsychiatric disorders. These application notes provide a summary of dosage information for this compound and related selective dopamine D4 receptor agonists in preclinical behavioral studies, along with a detailed protocol for a common behavioral assay used to assess cognitive enhancement in mice.
Dopamine D4 Receptor Signaling Pathway
Activation of the dopamine D4 receptor by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability. As a D2-like receptor, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, D4 receptor activation can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, further impacting neuronal function.
Dosage Information for Selective Dopamine D4 Receptor Agonists in Rodent Behavioral Studies
Table 1: Dosage of Selective Dopamine D4 Receptor Agonists in Mouse Behavioral Studies
| Compound | Behavioral Test | Mouse Strain | Dose Range | Route of Administration | Observed Effects |
| ABT-724 | Irwin Test | CD-1 | Up to 10 µmol/kg | i.p. | No observable effects. Mild hypoactivity and ptosis at 100 µmol/kg.[1] |
| RO-10-5824 | Novel Object Exploration | C57BL/6J & DBA/1J | 1.0, 3.0, 10.0 mg/kg | Not specified | 10.0 mg/kg increased time in the center with a novel object in C57BL/6J mice; no effect on locomotor activity.[2] |
| APH199 | Open Field, Elevated Plus Maze, Forced Swim Test, etc. | C57BL/6J | 0.1 - 5 mg/kg | i.p. | Mild and sporadic anxiolytic and antidepressant effects.[3] |
Table 2: Dosage of Selective Dopamine D4 Receptor Agonists in Rat Behavioral Studies
| Compound | Behavioral Test | Rat Strain | Dose Range | Route of Administration | Observed Effects |
| PD 168,077 | Locomotor Activity | Wistar | 0.064 - 1 mg/kg | Not specified | 0.064 mg/kg significantly increased activity; 0.5 mg/kg had no effect.[4] |
| A-412997 | Novel Object Recognition | Not specified | 10-fold lower than locomotor-stimulating doses | Not specified | Improved cognitive performance.[5] |
| A-412997 | Network Oscillation Recording | Not specified | 3 and 5 mg/kg | s.c. | Enhanced delta oscillations.[6] |
Experimental Protocol: Novel Object Recognition (NOR) Test in Mice
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory, particularly recognition memory. This protocol is a general guideline and may require optimization for specific experimental conditions.
Objective: To evaluate the effect of this compound on recognition memory in mice.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.
-
A set of three identical objects (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the mice cannot move them.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and tracking software (optional, but recommended for accurate data collection).
-
70% ethanol for cleaning.
-
This compound solution and vehicle control.
Experimental Workflow:
Procedure:
Day 1: Habituation
-
Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Gently place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.
-
After the habituation period, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Day 2: Training and Testing
Training Session (T1):
-
Administer this compound or vehicle control to the mice at the predetermined time before the training session (e.g., 30 minutes, this will need to be determined based on the pharmacokinetic profile of the compound).
-
Place two identical objects in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for 10 minutes. Record the session using a video camera.
-
After the training session, return the mouse to its home cage.
Testing Session (T2):
-
After a defined inter-trial interval (ITI), for example, 1 hour for short-term memory or 24 hours for long-term memory, prepare the arena for the testing session.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Gently place the mouse back into the center of the arena.
-
Allow the mouse to explore the objects for 5-10 minutes and record the session.
-
After the testing session, return the mouse to its home cage.
-
Clean the arena and objects thoroughly with 70% ethanol between each mouse.
Data Analysis:
-
Score the amount of time each mouse spends exploring each object during the training and testing sessions. Exploration is typically defined as sniffing or touching the object with the nose while the head is oriented towards the object.
-
Calculate the Discrimination Index (DI) for the testing session using the following formula:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI of zero suggests no preference, which may indicate a memory deficit.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between the this compound treated group and the vehicle control group.
Conclusion
These application notes provide a framework for designing and conducting behavioral experiments in mice using the selective dopamine D4 receptor agonist this compound. Due to the limited availability of direct dosage information for this compound, it is recommended to perform initial dose-response studies based on the data provided for related compounds. The detailed protocol for the Novel Object Recognition test offers a robust method for assessing the potential cognitive-enhancing effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural effects of APH199, a selective dopamine D4 receptor agonist, in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus [mdpi.com]
Dissolving ABT-670 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of ABT-670, a selective dopamine D4 receptor agonist, for both in vitro and in vivo experimental use. The following sections outline the necessary materials, storage conditions, and step-by-step procedures for preparing stable and effective solutions of this compound. Additionally, a summary of its biological activity and relevant signaling pathways are included to support experimental design.
Introduction to this compound
This compound is a potent and selective agonist for the dopamine D4 receptor, with demonstrated oral bioavailability in multiple species.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the D4 receptor. Due to its hydrophobic nature, this compound is practically insoluble in water and requires the use of organic solvents or specialized formulations for dissolution.
Physicochemical and Biological Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 325.40 g/mol | [1] |
| Appearance | Solid powder | [3] |
| EC50 (human D4) | 89 nM | [4] |
| EC50 (rat D4) | 93 nM | [4] |
| EC50 (ferret D4) | 160 nM | [4] |
| Solubility | Soluble in DMSO, insoluble in water. | [3] |
| Storage (Powder) | -20°C for up to 3 years. | [4] |
| Storage (in Solvent) | -80°C for up to 1 year. | [4] |
Dopamine D4 Receptor Signaling Pathway
This compound exerts its effects by activating the dopamine D4 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the D4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence various downstream effectors, including ion channels and transcription factors.
Experimental Protocols
General Workflow for Dissolving and Using this compound
The following diagram illustrates the general workflow from receiving the powdered compound to its application in either in vitro or in vivo experiments.
Protocol for Preparing this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 307.3 µL of DMSO for every 1 mg of this compound (based on a molecular weight of 325.40 g/mol ).
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.
Protocol for Preparing this compound Formulation for In Vivo Use
This protocol is based on a formulation known to be effective for delivering this compound.[4]
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline, phosphate-buffered saline (PBS), or sterile water (ddH₂O)
-
Sterile tubes and vials
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution. A concentration of 40 mg/mL has been shown to be achievable.[4] For example, dissolve 2 mg of this compound in 50 µL of DMSO.
-
Ensure the powder is fully dissolved by vortexing or gentle sonication.
-
-
Prepare the Final Formulation: The final formulation will consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O. To prepare 1 mL of this vehicle containing this compound:
-
Start with 50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix well until the solution is clear.
-
Add 600 µL of saline, PBS, or ddH₂O and mix thoroughly.
-
-
Administration: The final solution should be a clear, homogenous mixture suitable for administration. This formulation is intended as a reference; the appropriate route of administration and dosage should be determined based on the specific experimental design.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound for a wide range of experimental applications, ensuring both the stability of the compound and the reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Preclinical Administration of ABT-670
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-670 is a potent and selective dopamine D4 receptor agonist that has demonstrated excellent oral bioavailability in several preclinical species.[1] Developed initially for the treatment of erectile dysfunction, its pharmacological profile makes it a valuable tool for research in dopamine D4 receptor-mediated physiological processes.[1] These application notes provide detailed protocols for the oral administration of this compound in preclinical studies, focusing on pharmacokinetic profiling and assessment of in vivo efficacy in a rat model of erectile function.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound, facilitating cross-species comparison and experimental design.
Table 1: In Vitro Potency of this compound at Dopamine D4 Receptors
| Species | Receptor | EC50 (nM) |
| Human | D4 | 89 |
| Rat | D4 | 93 |
| Ferret | D4 | 160 |
Data sourced from MedChemExpress and TargetMol product information.[2]
Table 2: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) |
| Rat | 68 |
| Dog | 85 |
| Monkey | 91 |
Data sourced from Patel MV, et al. J Med Chem. 2006.[1]
Signaling Pathway
This compound acts as an agonist at the dopamine D4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can modulate various cellular functions.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Oral Administration of this compound for Pharmacokinetic Studies in Rats
This protocol outlines the procedure for single-dose oral administration of this compound to rats for the determination of key pharmacokinetic parameters.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or 20% PEG400 in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles (18-20 gauge, 2-3 inch, ball-tipped)
-
Syringes
-
Balance
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Formulation Preparation:
-
Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is a homogenous suspension or solution.
-
Note: The specific vehicle used in the original preclinical studies for this compound is not publicly available. Researchers should perform formulation screening to determine a suitable vehicle.
-
-
Animal Dosing:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Administer this compound via oral gavage at a controlled volume (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Experimental Workflow:
References
Application Notes and Protocols for Using ABT-670 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ABT-670, a selective and orally bioavailable dopamine D4 receptor agonist, in various electrophysiological recording paradigms. This document outlines the mechanism of action of this compound, presents its known quantitative effects on neuronal activity, and offers detailed protocols for its application in both in vitro and in vivo settings.
Introduction to this compound
This compound is a potent agonist with high selectivity for the dopamine D4 receptor subtype.[1] Initially developed for the treatment of erectile dysfunction, its utility has expanded into neuroscience research to probe the functional roles of the D4 receptor in neuronal circuits.[1] The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, amygdala, and substantia nigra pars compacta. Its activation is implicated in a range of physiological and cognitive processes, including working memory, attention, and reward.
Mechanism of Action
As a D4 receptor agonist, this compound mimics the action of endogenous dopamine at this specific receptor. The D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate neuronal excitability and synaptic transmission through various downstream effectors, including the regulation of ion channels and the modulation of neurotransmitter release.
Quantitative Data Presentation
The following tables summarize the quantitative data available for this compound and other selective D4 receptor agonists to provide an expected framework for its electrophysiological effects.
Table 1: Potency of this compound at Dopamine D4 Receptors
| Species | Receptor Subtype | EC50 (nM) |
| Human | D4 | 89 |
| Rat | D4 | 93 |
| Ferret | D4 | 160 |
Data sourced from MedchemExpress and TargetMol.[2][3]
Table 2: Electrophysiological Effects of Selective D4 Receptor Agonists (e.g., PD168077, A-412997) as a Proxy for this compound
| Brain Region | Neuron Type | Parameter | Effect | Agonist Used (Concentration/Dose) |
| Prefrontal Cortex | Pyramidal Neurons | Spontaneous Action Potential Frequency | Decrease | PD168077 (40 µM) |
| Prefrontal Cortex | Parvalbumin-Positive Interneurons | Spontaneous Action Potential Frequency | Transient Increase followed by Decrease | PD168077 (40 µM) |
| Prefrontal Cortex | Pyramidal Neurons | Spontaneous EPSC Amplitude & Frequency | Slight, non-significant reduction | PD168077 (40 µM) |
| Prefrontal Cortex | Pyramidal Neurons | Spontaneous IPSC Amplitude & Frequency | Slight, non-significant reduction | PD168077 (40 µM) |
| Thalamic Reticular Nucleus | --- | Input Resistance | Increase | PD168077 (10 µM) |
| Thalamic Reticular Nucleus | --- | Maximum Tonic Spiking Rate | Decrease | PD168077 (10 µM) |
| Thalamic Reticular Nucleus | --- | Tonic Spiking Gain | Decrease | PD168077 (10 µM) |
| Hippocampus (CA3) | --- | Kainate-induced Gamma Oscillation Power | Increase | PD168077 (100 nM) |
| Dorsal Striatum | Medium Spiny Neurons | Excitability (in presence of morphine) | Decrease | PD168077 |
| Globus Pallidus | --- | GABAergic IPSC Amplitude | Decrease | D4-selective agonist |
| Supraoptic Nucleus | Magnocellular Neurons | Evoked EPSC Amplitude | Reversible Reduction | PD168077 |
| Prefrontal Cortex & Nucleus Reuniens | --- | Delta Oscillations (in vivo) | Enhancement | A-412997 (5 mg/kg) |
| Hippocampus | --- | Theta Power (in vivo) | Suppression | A-412997 (5 & 10 mg/kg) |
Data compiled from multiple studies on D4 receptor agonists.[4][5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
The following are detailed protocols for the application of this compound in common electrophysiological recordings. These protocols are based on established methods for studying the effects of dopamine receptor ligands.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to investigate the effects of this compound on the intrinsic excitability and synaptic transmission of individual neurons.
1. Materials and Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
Intracellular Solution (for voltage-clamp): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314, and 10 phosphocreatine. Adjust pH to 7.3 with CsOH.
-
Slicing Solution (ice-cold): Sucrose-based or NMDG-based protective solution can be used to improve slice health.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Approach a target neuron and establish a Giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording baseline activity.
-
Application of this compound:
-
Dilute the this compound stock solution in aCSF to the final desired concentration (e.g., 100 nM - 10 µM).
-
Bath-apply the this compound containing aCSF for a defined period (e.g., 5-15 minutes) while continuously recording.
-
Perform a washout by perfusing with standard aCSF.
-
4. Data Acquisition and Analysis:
-
Current-Clamp: Record spontaneous firing, resting membrane potential, and responses to current injections to assess changes in excitability.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs) and record spontaneous or evoked postsynaptic currents.
-
Analyze changes in firing frequency, input resistance, current amplitudes, and frequencies before, during, and after this compound application.
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol is for investigating the effects of systemically administered this compound on the firing patterns of neurons in anesthetized or freely moving animals.
1. Materials and Equipment:
-
This compound Solution for Injection: Dissolve this compound in a vehicle suitable for systemic administration (e.g., saline, with a small percentage of a solubilizing agent if necessary). Prepare fresh on the day of the experiment.
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes or silicon probes)
-
Amplifier and data acquisition system
-
Anesthesia (if applicable)
2. Surgical Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the recording electrode to the desired coordinates.
3. Recording and Drug Administration:
-
Identify and isolate the spontaneous activity of a single neuron.
-
Record a stable baseline firing rate for at least 15-20 minutes.
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose (e.g., 0.1 - 10 mg/kg).
-
Continue to record the neuronal activity for an extended period (e.g., 60-120 minutes) to observe the full time course of the drug's effect.
4. Data Analysis:
-
Spike sort the recorded data to isolate single units.
-
Analyze changes in firing rate, firing pattern (e.g., burst firing), and inter-spike intervals before and after drug administration.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Dopamine D4 Receptor Signaling Pathway.
References
- 1. Quantitative analysis of the dopamine D4 receptor in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Electrophysiology Protocol [protocols.io]
- 4. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D4 Receptor Activation Increases Hippocampal Gamma Oscillations by Enhancing Synchronization of Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Dopamine D4 Receptor Activation Increases Hippocampal Gamma Oscillations by Enhancing Synchronization of Fast-Spiking Interneurons | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunohistochemistry (IHC) Analysis Following Targeted Drug Treatment
Introduction
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissue samples following treatment with targeted therapeutic agents. The protocols outlined are designed for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of drug candidates on specific signaling pathways and cellular processes within the tissue microenvironment. While the compound "ABT-670" was specified in the query, publicly available information identifies it as a dopamine D4 receptor agonist, which is not typically associated with the direct modulation of the PI3K/Akt or MAPK/ERK signaling pathways commonly analyzed in oncology with the markers requested.[1][2][3][4][5] Therefore, to provide relevant and useful protocols as requested, the following methodologies are presented in the context of a hypothetical kinase inhibitor, hereafter referred to as "Compound-X," which targets these pathways.
The protocols provided are for the detection of key biomarkers: phosphorylated Akt (p-Akt) as a measure of PI3K pathway activity, phosphorylated ERK (p-ERK) for MAPK/ERK pathway activity, and Ki-67 as a marker of cellular proliferation.[6][7][8][9][10][11][12][13]
Data Presentation: Hypothetical Quantitative IHC Analysis
The following tables summarize hypothetical quantitative data from IHC analysis of tumor xenograft tissues treated with Compound-X. Staining intensity is scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated as follows: H-Score = Σ (Intensity × Percentage of cells at that intensity).
Table 1: IHC Analysis of Phospho-Akt (Ser473) in Compound-X Treated Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 265 ± 35 |
| Compound-X (Low Dose) | 1.4 ± 0.5 | 45 ± 12 | 65 ± 25 |
| Compound-X (High Dose) | 0.6 ± 0.2 | 10 ± 5 | 8 ± 5 |
Table 2: IHC Analysis of Phospho-ERK1/2 (Thr202/Tyr204) in Compound-X Treated Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 85 ± 10 | 230 ± 40 |
| Compound-X (Low Dose) | 1.2 ± 0.6 | 35 ± 15 | 42 ± 20 |
| Compound-X (High Dose) | 0.4 ± 0.3 | 5 ± 3 | 3 ± 2 |
Table 3: IHC Analysis of Ki-67 in Compound-X Treated Tumors
| Treatment Group | Percentage of Positive Nuclei (%) (Mean ± SD) |
| Vehicle Control | 75 ± 10 |
| Compound-X (Low Dose) | 40 ± 15 |
| Compound-X (High Dose) | 15 ± 8 |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the targeted signaling pathways and the general experimental workflow for the immunohistochemical analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Survival Marker: SignalStain® Phospho-Akt (Ser473) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth/Proliferation Marker: SignalStain® Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-670, a Selective Dopamine D4 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information details the application of ABT-670 in preclinical research. It is important to note that while the dopamine D4 receptor is a target of interest in some neurological disorders, the primary development and evaluation of this compound reported in the scientific literature have been for the treatment of erectile dysfunction. The application of this compound in models of neurological disorders has not been extensively documented.
Introduction
This compound is a potent and selective agonist for the dopamine D4 receptor.[1][2] Developed as an orally bioavailable compound, it has been a valuable tool in preclinical studies to investigate the role of D4 receptor activation.[3] This document provides a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the dopamine D4 receptor, a G protein-coupled receptor (GPCR). The D4 receptor is primarily coupled to Gαi/o proteins. Upon activation, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate the activity of inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization and a reduction in neuronal excitability.
Quantitative Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) |
| Dopamine D4 | Human | 89 |
| Dopamine D4 | Ferret | 160 |
| Dopamine D4 | Rat | 93 |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Table 2: Oral Bioavailability of this compound
| Species | Oral Bioavailability (%) |
| Rat | 68 |
| Dog | 85 |
| Monkey | 91 |
| Data sourced from Patel MV, et al. J Med Chem. 2006.[3] |
Table 3: In Vivo Efficacy of this compound in a Rat Model
| Animal Model | Dose (µmol/kg) | Endpoint | Result |
| Male Rats (Erectile Function) | 0.1 | Incidence of Erections | 75% incidence |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This protocol describes a general method for determining the agonist activity of this compound at the dopamine D4 receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Preparation: Culture the D4-expressing HEK293 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Setup: Add the cell suspension to the wells of a microplate.
-
Agonist Incubation: Add the diluted this compound to the appropriate wells.
-
Stimulation: Add a concentration of forskolin known to produce a submaximal stimulation of cAMP (e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents and measure the signal.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Model: Rat Model of Erectile Function
This protocol provides a general workflow for assessing the pro-erectile effects of this compound in conscious male rats.
Animals:
-
Adult male Sprague-Dawley rats.
Procedure:
-
Acclimation: House the rats individually and allow them to acclimate to the testing environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Behavioral Observation: Place the rats in an observation cage with a receptive female (for mating tests) or observe for spontaneous erections.
-
Endpoint Measurement: Record the number of erections over a defined observation period (e.g., 30-60 minutes).
-
Data Analysis: Compare the incidence of erections in the this compound-treated group to the vehicle-treated group.
Conclusion
This compound is a well-characterized, selective dopamine D4 receptor agonist with excellent oral bioavailability across multiple species. While its primary investigation has been in the context of erectile dysfunction, the detailed pharmacological profile and the protocols described herein can serve as a valuable resource for researchers interested in the role of the dopamine D4 receptor in various physiological and pathological processes. Further research would be necessary to explore any potential applications of this compound in models of neurological disorders.
References
- 1. Research in pharmacotherapy for erectile dysfunction - Ryu - Translational Andrology and Urology [tau.amegroups.org]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Established Immortalized Cavernous Endothelial Cells Improve Erectile Dysfunction in Rats with Cavernous Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ABT-670 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ABT-670. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: I am observing precipitation of this compound when preparing my stock solution in DMSO. What could be the cause?
A2: Precipitation upon addition to DMSO is uncommon given its reported solubility. However, potential causes could include:
-
Low-quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Incorrect concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO.
-
Temperature: Ensure the DMSO is at room temperature. While gentle warming can sometimes aid dissolution, excessive heat should be avoided to prevent compound degradation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs because this compound is not soluble in aqueous solutions[1]. The DMSO from the stock solution is not sufficient to keep the compound dissolved in a predominantly aqueous environment. The following troubleshooting guide provides potential solutions.
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
This guide will walk you through potential solutions to address the precipitation of this compound when diluting from a DMSO stock into your experimental aqueous buffer.
Step 1: Initial Assessment & Optimization
The first step is to determine if simple modifications to your current protocol can resolve the issue.
Quantitative Data Summary: Initial Optimization Parameters
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | Increase, not exceeding 1% (v/v) for most cell-based assays. | A higher concentration of the co-solvent (DMSO) may help maintain solubility. However, concentrations above 1% can be cytotoxic. |
| Compound Concentration | Decrease to the lowest effective concentration. | The compound may be soluble at lower concentrations in your final aqueous medium. |
| Order of Addition | Add the DMSO stock of this compound to the final volume of aqueous buffer while vortexing. | Rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation. |
Experimental Protocol: Optimization of Direct Dilution
-
Prepare a high-concentration stock solution of this compound in 100% high-purity DMSO.
-
Warm the aqueous buffer to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise.
-
Visually inspect for any signs of precipitation immediately and after a short incubation period.
-
If precipitation still occurs, proceed to the advanced strategies below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 2: Advanced Strategies
If optimizing the direct dilution is unsuccessful, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the drug in the aqueous medium.
This technique involves using a mixture of solvents to increase solubility.[2][3]
Experimental Protocol: Co-solvent System
-
Prepare a stock solution of this compound in a suitable co-solvent or co-solvent blend (e.g., a mixture of DMSO and PEG400).
-
In a separate tube, prepare your aqueous buffer.
-
While vortexing, add the co-solvent stock solution to the aqueous buffer.
-
The final concentration of the co-solvent should be kept as low as possible while maintaining solubility and should be tested for compatibility with your experimental system.
Potential Co-solvents for Investigation
| Co-solvent | Properties |
| Polyethylene Glycol (PEG) 300/400 | A water-miscible polymer commonly used to increase the solubility of poorly water-soluble drugs. |
| Ethanol | A common solvent, but its use in cell-based assays is limited due to potential toxicity. |
| Propylene Glycol | Another water-miscible solvent used in pharmaceutical formulations. |
Altering the pH of the buffer can increase the solubility of ionizable compounds.[2][4] The chemical structure of this compound contains basic nitrogen atoms, suggesting that its solubility may increase at a lower pH due to salt formation.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add the this compound DMSO stock solution to each buffer to the desired final concentration.
-
Visually assess the solubility at each pH.
-
Important: Ensure the final pH is compatible with your experimental model.
For more persistent solubility issues, advanced formulation techniques can be employed. These generally involve creating a more stable and dispersible form of the drug.
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier.[2][4][5] This involves dissolving both the drug and a carrier (like a polymer) in a common solvent and then removing the solvent. The resulting solid can then be dissolved in an aqueous medium.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which can increase the dissolution rate and saturation solubility.[2][4] This typically requires specialized equipment like high-pressure homogenizers or sonicators.
Signaling Pathway of General Solubility Enhancement Strategies
Caption: General strategies to enhance drug solubility.
References
Optimizing ABT-670 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ABT-670 for cell-based assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist for the dopamine D4 receptor.[1][2] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][4] Activation of the D4 receptor can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[][5]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on its known potency (EC50 values), a concentration range of 1 nM to 10 µM is a reasonable starting point for a dose-response experiment. The reported EC50 values for this compound are 89 nM for human, 160 nM for ferret, and 93 nM for rat D4 receptors.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What type of cell-based assays are suitable for evaluating this compound activity?
A4: Given that the dopamine D4 receptor is a Gi/o-coupled GPCR, assays that measure changes in intracellular cAMP levels are highly suitable.[4] A common approach is to stimulate adenylyl cyclase with forskolin and then measure the ability of this compound to inhibit this stimulated cAMP production.[4] Other suitable assays include those that measure downstream signaling events, such as ERK phosphorylation, or receptor-ligand binding assays.[5]
Q5: Should I be concerned about the effects of this compound on cell viability?
A5: It is always good practice to assess the potential cytotoxic effects of any compound in a new experimental system. A cell viability assay, such as an MTT or resazurin-based assay, should be performed in parallel with your functional assays to ensure that the observed effects are due to specific receptor activation and not a result of cell death.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for this compound
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the dopamine D4 receptor.
Materials:
-
Cells stably or transiently expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well plates suitable for luminescence or fluorescence readings
Procedure:
-
Cell Plating: Seed the D4 receptor-expressing cells into 96-well plates at a predetermined optimal density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., cell culture medium or HBSS) to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a stock solution of forskolin and IBMX.
-
Assay: a. Wash the cells once with warm PBS. b. Add the this compound dilutions to the respective wells. c. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). d. Add a concentration of forskolin that gives a submaximal stimulation of cAMP production (to be determined during assay optimization, typically in the low micromolar range) to all wells except the negative control. IBMX can be added concurrently to prevent cAMP degradation.[4] e. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Cell Viability Assay
This protocol can be run in parallel with the functional assay to assess the cytotoxicity of this compound.
Materials:
-
Cells used in the functional assay
-
Cell culture medium
-
This compound
-
MTT or resazurin-based cell viability assay kit
-
96-well plates
Procedure:
-
Cell Plating: Seed cells at the same density as in the functional assay and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assay. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the same duration as the functional assay.
-
Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the this compound concentration.
Data Presentation
The following table summarizes hypothetical data from a cAMP inhibition assay with this compound.
| Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 5.1 |
| 500 | 92.1 ± 3.8 |
| 1000 | 95.6 ± 2.9 |
| 10000 | 96.2 ± 2.5 |
Summary of Results:
-
EC50: Approximately 50 nM
-
Emax: Approximately 96% inhibition
Mandatory Visualizations
References
Technical Support Center: ABT-670 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting behavioral experiments with ABT-670.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine D4 receptor agonist.[1] Its primary mechanism of action is to stimulate dopamine D4 receptors in the brain. This activity can influence a range of behaviors, including cognition, motivation, and motor function.
Q2: What are the known effects of dopamine D4 receptor agonists on rodent behavior?
A2: Dopamine D4 receptor agonists have been shown to have dose-dependent effects on behavior. At lower doses, they may enhance cognitive performance, particularly in tasks like the novel object recognition test. At higher doses, they can stimulate or inhibit motor activity, which could be a confounding factor in behavioral assays. Some studies suggest that D4 receptor modulation does not significantly affect anxiety-like behavior or reward-related behavior in standard tests.
Q3: What is the oral bioavailability of this compound in common laboratory animal models?
A3: this compound has demonstrated excellent oral bioavailability in multiple species.[2][3] This makes oral gavage a viable and often preferred route of administration for behavioral studies.
Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) |
| Rat | 68 |
| Dog | 85 |
| Monkey | 91 |
Q4: Can the effects of this compound on locomotion interfere with cognitive assessments?
A4: Yes, this is a critical consideration. Since dopamine D4 receptor agonists can modulate motor activity, it is essential to conduct appropriate control experiments. An open field test, for example, can be used to assess the effects of this compound on locomotor activity at the doses used in cognitive tasks. If significant changes in locomotion are observed, the interpretation of cognitive data must be done with caution. It may be necessary to use tasks that are less dependent on motor activity or to statistically account for locomotor effects.
Troubleshooting Guides
General Pitfalls in Rodent Behavioral Studies
Many factors can influence the outcome of rodent behavioral experiments. It is crucial to maintain consistency and control for these variables to ensure data reliability and reproducibility.
Common Environmental and Procedural Variables
| Variable | Potential Pitfall | Recommended Solution |
| Experimenter | Different handlers or even the gender of the experimenter can affect rodent behavior. | Assign a single, consistent experimenter for each study. If multiple experimenters are necessary, ensure they follow a standardized handling protocol. |
| Time of Day | Rodents are nocturnal, and their behavior can vary significantly depending on the time of testing. | Conduct all behavioral testing at the same time of day, preferably during the animal's dark cycle under appropriate red light conditions. |
| Housing Conditions | Social isolation or changes in cage enrichment can alter stress levels and behavior. | Maintain consistent housing conditions throughout the experiment. Avoid single housing unless it is a specific requirement of the study design. |
| Sensory Cues | Strong smells (e.g., perfumes, cleaning agents) or loud noises can be stressful for rodents and impact performance. | Use unscented soaps and avoid wearing fragrances. Conduct experiments in a quiet, dedicated behavioral testing room. |
Troubleshooting the Novel Object Recognition (NOR) Test
The NOR test is a widely used assay for assessing recognition memory.
Common Issues and Solutions in the NOR Test
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No preference for the novel object in control animals | - Objects are not sufficiently distinct.- The inter-trial interval is too long or too short.- Animals are not adequately exploring the objects during the familiarization phase. | - Ensure objects differ in shape, color, and texture but are of a similar size.- Optimize the time between the familiarization and test phases (typically ranging from 1 hour to 24 hours).- Ensure animals meet a minimum exploration criterion during familiarization before proceeding to the test phase. |
| High variability in exploration times | - Animal anxiety or stress.- Inconsistent object placement. | - Habituate animals to the testing arena and the experimenter.- Ensure objects are placed in the same locations within the arena for all animals. |
| This compound-treated animals show reduced overall exploration | - Sedative effects at the tested dose.- Increased anxiety. | - Perform a dose-response study in an open field test to identify a dose that does not suppress locomotion.- While D4 agonists are not typically anxiogenic, consider running an elevated plus maze test to rule out anxiety effects. |
Experimental Workflow for the Novel Object Recognition Test
Troubleshooting the Elevated Plus Maze (EPM) Test
The EPM test is a standard assay for measuring anxiety-like behavior.
Common Issues and Solutions in the EPM Test
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in open arm exploration | - Inconsistent lighting conditions.- Stress from handling immediately before the test. | - Ensure consistent and appropriate lighting (dim light is often preferred).- Handle animals gently and place them calmly in the center of the maze. |
| Animals fall off the open arms | - Maze dimensions are not appropriate for the species/strain.- Excessive motor impulsivity. | - Use a maze with appropriate arm width and length.- Consider adding a small ledge to the open arms. |
| No effect of anxiolytic compounds (positive control) | - "One-trial tolerance" if animals have been previously exposed to the maze. | - Use naive animals for each EPM test. If re-testing is necessary, a long washout period (e.g., several weeks) and a change in the testing room may be required.[4] |
| This compound-treated animals show altered activity levels | - Hyper- or hypo-locomotion induced by the compound. | - Analyze total arm entries as a measure of overall activity. If this compound significantly alters this measure, it can confound the interpretation of time spent in the open vs. closed arms. |
Signaling Pathway: Dopamine D4 Receptor Activation
Activation of the dopamine D4 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on neuronal excitability and gene expression.
By carefully considering these potential pitfalls and implementing the recommended solutions, researchers can improve the reliability and reproducibility of their behavioral experiments involving this compound.
References
- 1. cambridgephenotyping.com [cambridgephenotyping.com]
- 2. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Technical Support Center: Interpreting Off-Target Effects of ABT-670
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of ABT-670, a selective dopamine D4 receptor agonist.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound may be attributable to its engagement with unintended molecular targets. This guide provides a framework for identifying and validating potential off-target effects.
Potential Off-Target Effects and Validation Strategies
While this compound is designed as a selective dopamine D4 receptor agonist, like many small molecules, it may exhibit activity at other related receptors, particularly at higher concentrations.[1][2] Below is a table summarizing potential off-target interactions and recommended validation assays.
| Potential Off-Target | Potential Observed Effect in Experiments | Recommended Validation Assay | Assay Principle |
| Dopamine D2/D3 Receptors | Altered locomotor activity, modulation of signaling pathways typically associated with D2/D3 activation (e.g., prolactin release).[3] | Radioligand Binding Assay | Measures the ability of this compound to displace a known radiolabeled ligand from the D2 or D3 receptor, determining its binding affinity (Ki). |
| cAMP Accumulation Assay | Measures the functional effect of this compound on Gαi-coupled D2/D3 receptors by quantifying changes in intracellular cyclic AMP levels.[4] | ||
| Serotonin Receptors (e.g., 5-HT2A, 5-HT2B) | Unexplained changes in downstream signaling pathways known to be modulated by serotonin, such as phosphoinositide hydrolysis.[5] | Receptor Binding Panel (e.g., Eurofins SafetyScreen) | A broad screen to assess the binding of this compound to a wide range of G-protein coupled receptors, including various serotonin receptor subtypes.[6] |
| Calcium Flux Assay | For Gαq-coupled serotonin receptors, this assay measures changes in intracellular calcium concentration upon receptor activation. | ||
| Adrenergic Receptors | Cardiovascular effects (e.g., changes in blood pressure or heart rate) not readily explained by D4 receptor agonism.[6] | Radioligand Binding Assay | Determines the binding affinity of this compound for various adrenergic receptor subtypes (α1, α2, β). |
| Functional Assays (e.g., IP-One for α1) | Measures the functional consequences of receptor binding, such as inositol phosphate accumulation for Gαq-coupled alpha-1 adrenergic receptors. |
Experimental Protocols
1. Radioligand Binding Assay for Dopamine D2/D3 Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3).
-
Non-specific binding control (e.g., Haloperidol).
-
This compound at a range of concentrations.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include a control for non-specific binding using a high concentration of an unlabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional activity of this compound at Gαi-coupled receptors like the dopamine D2/D3 receptors.
-
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human D2 or D3 receptors).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at a Gαi-coupled receptor.
-
Generate a dose-response curve to determine the EC50 of this compound.
-
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent with the known function of the dopamine D4 receptor. What could be the cause?
A1: Inconsistent results could arise from several factors. First, consider the concentration of this compound being used. At higher concentrations, the selectivity of the compound may decrease, leading to engagement with other receptors. It is also possible that the observed phenotype is a result of downstream effects of D4 receptor activation that are specific to your experimental system. Finally, consider the possibility of off-target effects as outlined in the troubleshooting guide above. We recommend performing control experiments with other D4 receptor agonists or antagonists to confirm that the observed effect is indeed mediated by the D4 receptor.
Q2: How can I be sure that the effects I'm seeing are not due to off-target interactions?
A2: The most direct way to rule out off-target effects is to perform counter-screening assays. A commercially available GPCR binding panel can provide a broad overview of the selectivity of this compound against a wide range of receptors.[6] If a potential off-target is identified, follow-up with functional assays (e.g., cAMP or calcium flux assays) to determine if the binding interaction translates into a functional response.
Q3: What are the known EC50 values for this compound at the dopamine D4 receptor?
A3: this compound is a selective dopamine D4 receptor agonist with the following reported EC50 values:
Q4: What is the primary signaling pathway of the dopamine D4 receptor?
A4: The dopamine D4 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[8][9][10] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[11] Additionally, D4 receptor activation can modulate the activity of certain potassium channels.[9]
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Workflow for Identifying Off-Target Effects.
References
- 1. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABT-670 Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of ABT-670 during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the chemical structure of this compound and the general stability of related compounds, the primary factors that can contribute to its degradation include:
-
Oxidation: As a dopamine agonist, this compound may be susceptible to oxidation.
-
Photodegradation: The presence of an N-oxy-pyridinyl moiety suggests potential sensitivity to light.
-
pH Instability: Extreme pH conditions may affect the stability of the molecule.
-
Improper Storage: Deviation from recommended storage temperatures can lead to degradation over time.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Long-term (months to years) |
| 0 - 4°C | Short-term (days to weeks) | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO. It is not recommended to use water as a primary solvent. For aqueous buffers in experiments, it is best to first dissolve this compound in DMSO to create a concentrated stock solution and then perform serial dilutions into the aqueous medium.
Q4: Can this compound degrade in cell culture media?
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
This issue may arise from the degradation of this compound in your experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Stock Solution | - Prepare fresh stock solutions in DMSO regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term use. |
| Degradation in Working Dilution | - Prepare working dilutions in your assay buffer or cell culture media immediately before use.- Minimize the time the compound spends in aqueous solutions at room temperature or 37°C. |
| Photodegradation | - Protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.- Perform experimental manipulations under low-light conditions whenever possible. |
| Oxidation | - Consider degassing aqueous buffers to remove dissolved oxygen.- If compatible with your experimental design, consider the addition of an antioxidant to your buffers, though this should be validated for non-interference with the assay. |
Issue 2: Precipitation of this compound in aqueous solutions.
Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer, leading to an inaccurate final concentration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Perform serial dilutions to reach the final desired concentration.- Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts. |
| pH-Dependent Solubility | - Check the pH of your aqueous buffer. While specific data for this compound is unavailable, the stability of some dopamine agonists is pH-dependent. If your experimental design allows, assess solubility and stability at different pH values. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your final assay buffer or cell culture medium to achieve the desired working concentration.
-
Use the freshly prepared working solution immediately.
-
Visual Guides
Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for a molecule with structural similarities to this compound, highlighting potential points of instability.
Figure 1. Potential degradation pathways for this compound.
Experimental Workflow for Minimizing Degradation
This workflow outlines the key steps to follow during an experiment to maintain the integrity of this compound.
Figure 2. Recommended experimental workflow.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting inconsistent experimental results that may be due to this compound degradation.
Technical Support Center: Troubleshooting Inconsistent Results with ABT-670
Welcome to the technical support center for ABT-670, a selective dopamine D4 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cAMP assay results when using this compound. What are the potential causes?
A1: High variability in cAMP assays with a Gi-coupled receptor agonist like this compound can stem from several factors:
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that cell density is optimized for your assay plate format. Overly confluent or sparse cells can lead to inconsistent responses.[1][2]
-
Assay Equilibration Time: For agonist studies, it's crucial to allow the system to reach equilibrium. Insufficient incubation time with this compound can result in partial responses.[1]
-
Reagent Quality and Concentration: The quality and concentration of reagents like forskolin (used to stimulate adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor) are critical for a stable assay window.[1]
-
Dopamine D4 Receptor Polymorphisms: The human D4 receptor has several polymorphic variants, with the 4-repeat (D4.4) and 7-repeat (D4.7) forms being the most common.[3][4][5] These variants can exhibit different functional properties, potentially leading to varied responses to this compound depending on the cell line or tissue being used.[3][6][7][8]
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the cell's responsiveness.[9][10][11]
Q2: Our in vitro functional assay shows a weaker than expected response to this compound. What could be the issue?
A2: A weaker than expected response could be due to:
-
Compound Solubility: this compound is soluble in DMSO but not in water.[12] Precipitation of the compound in your aqueous assay buffer can significantly lower its effective concentration.[13] Consider optimizing the DMSO concentration in your final assay volume (typically ≤ 0.5%) and visually inspecting for any precipitation.[13]
-
Receptor Expression Levels: Low expression of the D4 receptor in your chosen cell line will result in a smaller signal window. Verify the receptor expression level in your cells.
-
G-Protein Coupling Efficiency: The efficiency of coupling between the D4 receptor and the Gi/o protein can influence the magnitude of the downstream signal.
-
Receptor Heteromerization: The D4 receptor can form heteromers with other receptors, such as the dopamine D2 receptor, which can alter its signaling properties.[4][6][8][14]
Q3: How should I properly store and handle this compound to ensure its stability and activity?
A3: Proper storage and handling are crucial for maintaining the integrity of this compound:
-
Short-term storage: Store in a dry, dark place at 0 - 4°C for days to weeks.[12]
-
Long-term storage: For long-term storage (months to years), it is recommended to store at -20°C.[12][15]
-
In solvent: Once dissolved in a solvent like DMSO, store at -80°C for up to one year.[15]
-
Shipping: The compound is stable enough to be shipped at ambient temperature for a few weeks.[12]
Troubleshooting Guides
Inconsistent cAMP Assay Results
| Symptom | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding, poor mixing of reagents. | Ensure uniform cell suspension before seeding. Mix reagents thoroughly by gentle inversion. |
| Drifting baseline signal | Temperature fluctuations, unstable reagents. | Use a temperature-controlled plate reader. Prepare fresh reagents for each experiment. |
| Low signal-to-background ratio | Low receptor expression, suboptimal forskolin concentration. | Confirm D4 receptor expression in your cell line. Titrate forskolin to determine the optimal concentration for your assay. |
| Inconsistent agonist potency (EC50) | Inaccurate serial dilutions, compound precipitation. | Prepare fresh serial dilutions for each experiment. Visually inspect for precipitation after dilution in aqueous buffer. |
Low Agonist Potency or Efficacy
| Symptom | Potential Cause | Recommended Solution |
| Higher than expected EC50 value | Compound degradation, presence of antagonists. | Use freshly prepared this compound stock solutions. Ensure no contaminating antagonists are present in the assay. |
| Low maximal response (Emax) | Partial agonism, receptor desensitization. | Confirm if this compound is a partial agonist in your system. Reduce incubation time to minimize desensitization. |
| No response to this compound | Incorrect cell line, absence of D4 receptor expression. | Verify the identity of your cell line and confirm D4 receptor expression via techniques like qPCR or western blotting. |
| Poor oral bioavailability in vivo | Although this compound has good oral bioavailability in several species, formulation and species-specific metabolism can be a factor.[9][16][17] | Optimize the vehicle for oral administration. Consider potential metabolic differences between species. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gi-Coupled D4 Receptor
This protocol outlines the measurement of this compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D4 receptor.
Materials:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor)
Procedure:
-
Cell Seeding: Seed the D4 receptor-expressing cells into a 96- or 384-well plate at a pre-optimized density and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin and IBMX.
-
Agonist Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.[18]
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the D4 receptor in cell membranes.[19][20]
Materials:
-
Cell membranes prepared from cells expressing the D4 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation vials and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from D4 receptor-expressing cells and determine the protein concentration.
-
Assay Setup: In a microplate, combine the cell membranes, assay buffer, GDP (to maintain low basal binding), and [³⁵S]GTPγS.
-
Agonist Addition: Add varying concentrations of this compound to the wells. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log concentration of this compound to determine the EC50 and Emax values.
Visualizations
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. The Dopamine D4 Receptor (DRD4) Gene Exon III Polymorphism, Problematic Alcohol Use, and Novelty Seeking: Direct and Mediated Genetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphisms of the dopamine D4 receptor and response to antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
Technical Support Center: ABT-670 Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ABT-670, a selective dopamine D4 receptor agonist. The following information is intended to address common questions and troubleshooting scenarios encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies?
A1: There is no single universal starting dose for this compound, as the optimal dose will depend on the animal species, strain, and the specific experimental endpoint. However, a previously reported effective dose in male rats for inducing penile erections is 0.1 µmol/kg.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q2: How should I adjust the dose of this compound when switching between different animal species (e.g., from rats to mice)?
A2: Dose adjustments between species should not be based on body weight alone. A more accurate method is to use allometric scaling, which takes into account the differences in body surface area. The following table provides conversion factors to calculate the Human Equivalent Dose (HED) from animal doses, which can be adapted to estimate equivalent doses between different animal species.
Table 1: Interspecies Dose Conversion Based on Body Surface Area
| From | To Mouse (20g) | To Rat (150g) | To Monkey (3.5kg) | To Dog (8kg) | To Human (60kg) |
| Mouse (mg/kg) | - | Multiply by 0.5 | Multiply by 0.25 | Multiply by 0.125 | Multiply by 0.08 |
| Rat (mg/kg) | Multiply by 2 | - | Multiply by 0.5 | Multiply by 0.25 | Multiply by 0.16 |
| Monkey (mg/kg) | Multiply by 4 | Multiply by 2 | - | Multiply by 0.5 | Multiply by 0.32 |
| Dog (mg/kg) | Multiply by 8 | Multiply by 4 | Multiply by 2 | - | Multiply by 0.65 |
| Human (mg/kg) | Multiply by 12.3 | Multiply by 6.2 | Multiply by 3.1 | Multiply by 1.54 | - |
Source: Adapted from FDA guidance on estimating the maximum safe starting dose in initial clinical trials.
Q3: Are there known differences in the metabolism and pharmacokinetics of this compound between different strains of the same animal species (e.g., BALB/c vs. C57BL/6 mice)?
A3: Currently, there are no published studies that have specifically investigated the pharmacokinetics of this compound in different strains of mice or rats. However, research on other compounds suggests that while metabolic differences between strains can exist, they do not always lead to significant discrepancies in in vitro intrinsic clearance results.[2] One study concluded that for many compounds, phase I hepatic clearance can be reasonably determined using a single strain of mouse or rat.[2] Nevertheless, it is best practice to perform a pilot study to confirm the optimal dose when switching to a new strain.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect at the initial dose. | - Insufficient Dose: The initial dose may be too low for the specific animal strain or experimental model. - Poor Bioavailability: Although this compound has good oral bioavailability in rats, dogs, and monkeys, factors such as vehicle formulation or animal health could affect absorption.[3][4] - Strain-Specific Metabolism: The chosen animal strain may metabolize the compound more rapidly. | - Perform a dose-escalation study to determine the effective dose range. - Ensure proper formulation and administration of the compound. Consider an alternative route of administration if oral delivery is suspected to be an issue. - Conduct a pilot pharmacokinetic study in the specific strain to assess drug exposure. |
| Unexpected adverse effects are observed. | - Dose is too high: The administered dose may be in the toxic range for the specific animal model. - Off-target effects: Although selective, high concentrations of this compound may interact with other receptors. | - Reduce the dose and perform a careful dose-response study to identify a therapeutic window with minimal side effects. - Review the literature for any known off-target activities of dopamine D4 agonists. |
| High variability in response between individual animals. | - Genetic variability within an outbred strain. - Differences in age, weight, or health status of the animals. - Inconsistent drug administration. | - If using an outbred strain, consider switching to an inbred strain for more consistent responses. - Ensure that all animals are of similar age, weight, and are in good health. - Standardize the drug administration procedure to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Effective Dose of this compound in a New Animal Strain (Dose-Response Study)
-
Animal Selection: Select a cohort of healthy, age- and weight-matched animals of the desired strain.
-
Group Allocation: Divide the animals into a vehicle control group and at least 3-4 experimental groups that will receive different doses of this compound.
-
Dose Selection: Based on available data for other strains or species, select a range of doses. A logarithmic dose escalation (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) is often a good starting point.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Observation and Measurement: At predetermined time points after administration, assess the desired physiological or behavioral endpoint.
-
Data Analysis: Plot the dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
-
Optimal Dose Selection: Select the dose that produces the desired effect with minimal adverse events for subsequent experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Oral Bioavailability of Dopamine D4 Agonists
This technical support center provides guidance for researchers and drug development professionals on strategies to improve the oral bioavailability of arylpiperazine-based compounds, using the development of ABT-670 as a case study in successful optimization.
Frequently Asked Questions (FAQs)
Q1: My arylpiperazine-based dopamine D4 agonist shows low oral bioavailability. What are the common reasons for this?
A1: Arylpiperazine compounds, along with related benzamides and acetamides, often exhibit poor oral bioavailability.[1] This is typically due to extensive first-pass metabolism, where the drug is rapidly metabolized in the liver and/or gut wall before it can reach systemic circulation. Another contributing factor can be poor absorption characteristics related to the compound's physicochemical properties.
Q2: How was the oral bioavailability of this compound improved compared to earlier compounds in its class?
A2: The development of this compound involved a strategic structural modification to overcome the metabolic instability of its predecessors. Specifically, the introduction of an N-oxy-2-pyridinyl moiety was a key innovation.[1] This change not only provided the necessary structural element for its agonist function but also significantly reduced the rate of metabolism, leading to excellent oral bioavailability.[1]
Q3: What specific structural feature of this compound contributes to its high oral bioavailability?
A3: The key structural feature is the pyridine N-oxide within the ( N-oxy-2-pyridinyl)piperidine template.[1] This moiety effectively shields the molecule from the metabolic enzymes that would typically inactivate earlier-generation arylpiperazine compounds. This strategic chemical modification enhances the drug's stability during first-pass metabolism, allowing a much greater fraction of the administered dose to be absorbed into the bloodstream.
Q4: I am seeing high in vitro potency with my compound, but this does not translate to in vivo efficacy after oral dosing. Could this be related to poor bioavailability?
A4: Yes, this is a classic challenge in drug development. High in vitro potency is essential, but it is not sufficient for a successful oral drug. If the compound is poorly absorbed or rapidly metabolized, it will not achieve therapeutic concentrations at the target site (the D4 receptors in this case) after oral administration. The development of this compound demonstrated that optimizing for metabolic stability through structural modification was crucial to achieving in vivo efficacy.[1]
Data Summary
The following table summarizes the oral bioavailability of this compound across different preclinical species, demonstrating its successful optimization compared to earlier arylpiperazine-based compounds which had poor oral bioavailability.[1]
| Compound | Species | Oral Bioavailability (%) |
| This compound | Rat | 68 |
| Dog | 85 | |
| Monkey | 91 | |
| Arylpiperazines (General Class) | - | Poor |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Oral Bioavailability
This protocol outlines a general procedure for assessing the oral bioavailability of a test compound in a preclinical species (e.g., rat).
1. Objective: To determine the fraction of an orally administered dose of the test compound that reaches systemic circulation.
2. Materials:
- Test compound (e.g., an this compound analog)
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if required for solubility)
- Male Sprague-Dawley rats (or other appropriate species)
- Dosing gavage needles
- Catheters for blood sampling (e.g., jugular vein cannulation)
- Blood collection tubes (e.g., with anticoagulant like EDTA)
- Centrifuge
- LC-MS/MS system for bioanalysis
3. Procedure:
- Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the study.
- Dose Preparation: Prepare the dosing solutions for both oral (PO) and intravenous (IV) administration at the desired concentrations.
- Study Groups: Divide the animals into two groups:
- Group 1: IV administration (e.g., 1 mg/kg)
- Group 2: PO administration (e.g., 5 mg/kg)
- Dosing:
- For the IV group, administer the compound via the tail vein or a catheter.
- For the PO group, administer the compound using an oral gavage needle.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
- Pharmacokinetic Analysis:
- Calculate the Area Under the Curve (AUC) for both the IV and PO groups.
- Calculate the oral bioavailability (F%) using the following formula:
- F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Logical workflow illustrating the optimization of this compound from its predecessors.
Caption: Experimental workflow for determining oral bioavailability in preclinical studies.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of ABT-670 and ABT-724
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two selective dopamine D4 receptor agonists, ABT-670 and ABT-724. Both compounds have been investigated for their potential in treating erectile dysfunction. This document summarizes key experimental data, outlines methodological protocols, and visualizes relevant biological pathways and experimental workflows to aid in the objective assessment of these two alternatives.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following table summarizes the available quantitative data for this compound and ABT-724. Notably, while this compound was developed as a successor to ABT-724 with improved oral bioavailability and is reported to have "comparable efficacy," specific public domain data on its in vivo proerectile dose-response is limited.
| Parameter | ABT-724 | This compound | Source(s) |
| Target | Selective Dopamine D4 Receptor Agonist | Selective Dopamine D4 Receptor Agonist | [1][2] |
| Indication | Erectile Dysfunction | Erectile Dysfunction | [1][2] |
| In Vivo Model | Conscious Wistar Rats | Rat, Dog, Monkey | [1][2] |
| Route of Administration | Subcutaneous (s.c.), Intracerebroventricular (i.c.v.) | Oral (p.o.) | [1][2] |
| In Vivo Efficacy (Proerectile Effect) | 77% maximal effect at 0.03 µmol/kg (s.c.) | Reported as "comparable efficacy" to ABT-724 | [1][2] |
| Oral Bioavailability | Poor | Rat: 68% Dog: 85% Monkey: 91% | [2] |
Experimental Protocols
In Vivo Assessment of Proerectile Efficacy in Conscious Rats (ABT-724)
This protocol is based on the methodology described for the evaluation of ABT-724. A similar methodology would be applicable for the oral administration of this compound, with adjustments to the route of administration and observation times based on its pharmacokinetic profile.
1. Animals:
-
Male Wistar rats are used for the study.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
ABT-724: Administered subcutaneously (s.c.) in the neck region.[1]
-
Vehicle Control: A corresponding volume of the vehicle (e.g., saline) is administered to the control group.
3. Observation:
-
Immediately after administration, rats are placed in individual observation cages.
-
Animals are observed for a period of 60 minutes for the occurrence of penile erections.[1]
-
An erection is defined as the externalization of the penis with a visible glans.
4. Data Analysis:
-
The primary endpoint is the percentage of animals in each group exhibiting at least one penile erection during the observation period.
-
Secondary endpoints can include the number of erections per animal and the latency to the first erection.
-
Statistical analysis is performed using appropriate methods, such as the chi-squared test, to compare the incidence of erection between treated and control groups.[3]
5. Intracavernosal Pressure (ICP) Measurement:
-
For a more quantitative assessment, a separate cohort of animals can be instrumented for ICP measurement.
-
A pressure transducer is implanted into the corpus cavernosum to directly measure changes in penile blood pressure.
-
Following drug administration, ICP is continuously recorded to determine the number, duration, and amplitude of erectile events.[1]
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade initiated by ABT compounds.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of ABT-670 Effects: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to ABT-670
This compound is a potent and orally bioavailable selective agonist for the dopamine D4 receptor.[1][2] It was initially developed for the potential treatment of erectile dysfunction.[1][2] Like other dopamine agonists, its mechanism of action involves binding to and activating dopamine receptors, in this case, with high selectivity for the D4 subtype. This selectivity is crucial for minimizing off-target effects and is a key aspect that requires thorough validation.
The Role of Genetic Models in Validating D4 Receptor Agonists
Genetic models, particularly knockout mice lacking the dopamine D4 receptor (Drd4-knockout), are indispensable tools for dissecting the specific roles of this receptor and for validating the on-target effects of selective ligands like this compound. By comparing the behavioral and physiological responses to a D4 agonist in wild-type animals versus those lacking the D4 receptor, researchers can confirm that the drug's effects are indeed mediated by its intended target.
Key Insights from Drd4-Knockout Mouse Studies
Studies on Drd4-knockout mice have revealed a distinct behavioral phenotype, providing a baseline against which the effects of D4 agonists can be compared.
| Behavioral Trait | Observation in Drd4-Knockout Mice | Implication for Agonist Testing |
| Novelty Seeking/Exploration | Reduced exploration of novel stimuli and environments.[3] | A selective D4 agonist like this compound would be expected to increase exploratory behavior in wild-type mice, an effect that should be absent in Drd4-knockout mice. |
| Locomotor Activity | Generally no difference in baseline locomotor activity compared to wild-type mice, though some studies show reduced spontaneous activity.[3][4] | This suggests that the primary role of the D4 receptor is not in regulating general movement but rather in modulating responses to specific stimuli. An agonist's effect on locomotion can thus be more confidently attributed to its specific receptor interaction. |
| Cognitive Function | D4 receptor activation is implicated in working memory.[2] Studies on knockout mice show alterations in cognitive flexibility. | The pro-cognitive effects of a D4 agonist could be validated by observing improved performance in relevant tasks in wild-type mice, with no such improvement in knockout models. |
| Susceptibility to Stress | Drd4-knockout mice exposed to stress exhibit schizophrenia-like behaviors.[5] | This provides a model to test the potential of D4 agonists in modulating stress responses and related psychopathologies. |
Experimental Protocols for Cross-Validation
The following are detailed methodologies for key experiments that would be essential for the cross-validation of this compound's effects using a Drd4-knockout mouse model.
Novel Object Recognition Task
This task assesses a rodent's ability to recognize a novel object in a familiar environment and is a measure of learning and memory.
Protocol:
-
Habituation: Mice are individually placed in an open field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to familiarize them with the environment.
-
Training (Familiarization Phase): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time (e.g., 10 minutes).
-
Testing (Choice Phase): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Drug Administration: this compound or a vehicle control would be administered at a specific time point before the training or testing phase.
-
Cross-Validation: The experiment is conducted in parallel with both wild-type and Drd4-knockout mice.
Expected Outcome for Validation: this compound would be expected to enhance performance (i.e., increased exploration of the novel object) in wild-type mice, while having no effect in Drd4-knockout mice.
Elevated Plus Maze
This test is widely used to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It has two open arms and two enclosed arms.
-
Procedure: Mice are placed at the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
Measurements: The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic compounds typically increase the exploration of the open arms.
-
Drug Administration: this compound or a vehicle is administered prior to the test.
-
Cross-Validation: The protocol is applied to both wild-type and Drd4-knockout mice.
Expected Outcome for Validation: If this compound has anxiolytic or anxiogenic effects mediated by the D4 receptor, these effects will be observed in wild-type mice but will be absent in their knockout counterparts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for cross-validating a D4 agonist.
Comparison with Alternatives
The validation of this compound's selectivity and mechanism of action can be contextualized by comparing its expected effects with those of other dopamine agonists in genetic models.
| Compound | Receptor Selectivity | Effect in Wild-Type Models | Effect in Knockout/Transgenic Models |
| Apomorphine | Non-selective D1/D2 agonist | Induces stereotypy, hyperlocomotion, emesis. | Effects are altered in various dopamine receptor knockout models, helping to dissect the contribution of each receptor subtype. |
| Quinpirole | D2/D3 agonist | Reduces locomotor activity at low doses, increases at high doses; induces compulsive behaviors. | Effects are attenuated in Drd2 and Drd3 knockout mice. |
| A-412997 | Selective D4 agonist | Improves cognitive performance in novel object recognition tasks.[6] | Expected to have no effect in Drd4-knockout mice. |
| ABT-724 | Selective D4 agonist | Precursor to this compound with poorer oral bioavailability; induces erections in rats. | Effects would be hypothesized to be absent in Drd4-knockout models. |
Conclusion
While direct evidence for the cross-validation of this compound using genetic models is not currently in the public domain, the established methodologies and findings from studies on Drd4-knockout mice and other selective D4 agonists provide a clear and robust framework for such an investigation. The use of Drd4-knockout mice is the gold standard for confirming that the pharmacological effects of a compound like this compound are indeed mediated by the dopamine D4 receptor. Any future research aimed at fully characterizing the in vivo effects of this compound would necessitate the inclusion of these genetic models to provide definitive evidence of its mechanism of action and to validate its selectivity. This approach is fundamental for the rigorous preclinical assessment of novel receptor-selective compounds.
References
- 1. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRD4 genotype predicts longevity in mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Exposure in Dopamine D4 Receptor Knockout Mice Induces Schizophrenia-Like Behaviors via Disruption of GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of ABT-670 and Other Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine D4 receptor agonist ABT-670 with other dopamine receptor ligands. The information presented herein is intended to assist researchers in understanding the specificity and functional activity of this compound in the context of other dopaminergic compounds.
Introduction to this compound
This compound is a potent and orally bioavailable agonist with high selectivity for the dopamine D4 receptor.[1] It was developed from a predecessor compound, ABT-724, with the goal of improving its pharmacokinetic properties, specifically its oral bioavailability, while maintaining a similar efficacy and safety profile.[2] ABT-724 itself is a highly selective dopamine D4 receptor agonist.[3][4][5]
Comparative Specificity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of other dopamine receptor ligands. Due to the limited publicly available data for a comprehensive receptor panel screening of this compound, data for its closely related predecessor, ABT-724, is included to infer the high selectivity of this compound.
Table 1: Binding Affinity (Ki, nM) of Dopamine Receptor Ligands
| Ligand | D1 | D2 | D3 | D4 | D5 | Selectivity Profile |
| ABT-724 | >10,000 | >10,000 | >10,000 | Similar to Apomorphine & Dopamine | >10,000 | Highly Selective D4 Agonist[3] |
| A-412997 | >1000 | >1000 | >1000 | 7.9 (human) | >1000 | Highly Selective D4 Agonist[6] |
| PD168077 | >1000 | >1000 | >1000 | ~10-20 | >1000 | Selective D4 Agonist |
| Dopamine | 2340 | 16 | 3 | 6.4 | 228 | Non-selective Agonist |
| Apomorphine | - | 5.7-7.5 | 6.1-7.6 | 8.4 | - | Non-selective Agonist |
| Quinpirole | - | ~10-50 | ~1-10 | ~10-100 | - | D2/D3 Agonist |
| SKF-81297 | ~1-10 | >1000 | >1000 | >1000 | ~10-50 | D1/D5 Agonist |
| Haloperidol | ~50-100 | ~1-2 | ~1-5 | ~2-10 | ~50-100 | Non-selective Antagonist |
| Clozapine | ~100-200 | ~100-200 | ~50-100 | ~10-20 | ~100-200 | Atypical Antipsychotic |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The binding affinity of ABT-724 for the D4 receptor is described as being in the nanomolar range, similar to dopamine and apomorphine.
Table 2: Functional Potency (EC50, nM) of Dopamine Receptor Agonists
| Ligand | D1 | D2 | D3 | D4 | D5 |
| This compound | - | - | - | 89 (human), 93 (rat), 160 (ferret)[7][8] | - |
| ABT-724 | No effect | No effect | No effect | 12.4 (human)[3][5] | No effect |
| A-412997 | - | No activation | - | 28.4 (rat)[6] | - |
| Dopamine | ~100-1000 | ~10-100 | ~1-10 | ~10-100 | ~100-1000 |
| Quinpirole | - | ~10-100 | ~1-10 | ~50-200 | - |
| SKF-81297 | ~1-10 | >10000 | >10000 | >10000 | ~10-100 |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize dopamine receptor ligands.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Dopamine Receptor | TargetMol [targetmol.com]
Replicating Published Findings on the Dopamine D4 Agonist ABT-670: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-670, a selective dopamine D4 receptor agonist, with other alternatives, supported by available experimental data from published preclinical studies. The development of this compound was aimed at providing a treatment for erectile dysfunction with improved oral bioavailability compared to its predecessor, ABT-724.[1][2][3][4] However, the clinical development of this compound was discontinued after Phase II trials. This document outlines the mechanism of action, summarizes key preclinical findings, and provides detailed experimental protocols where available to facilitate the replication of published results.
Mechanism of Action: Dopamine D4 Receptor Agonism
This compound functions as a selective agonist for the dopamine D4 receptor.[1][2][3][4][5] Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, including the D4 receptor, are G-protein coupled receptors (GPCRs) that signal through the Gi/o protein.[6][7] Activation of the D4 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7][8] This signaling cascade is a key mechanism through which this compound was investigated for its potential therapeutic effects.
Preclinical Efficacy and Bioavailability
Preclinical studies demonstrated the potential of this compound in models of erectile function. A key study reported the following EC50 values for this compound at the dopamine D4 receptor:
| Species | Receptor | EC50 (nM) |
| Human | D4 | 89 |
| Ferret | D4 | 160 |
| Rat | D4 | 93 |
Source: Patel MV, et al. J Med Chem. 2006.
Furthermore, this compound exhibited excellent oral bioavailability in multiple species, a significant improvement over earlier compounds.[3]
| Species | Oral Bioavailability (%) |
| Rat | 68 |
| Dog | 85 |
| Monkey | 91 |
Source: Patel MV, et al. J Med Chem. 2006.
In vivo studies in rats showed that this compound could induce penile erections, supporting its potential as a treatment for erectile dysfunction.
Comparison with Other Dopamine Agonists
This compound was developed to improve upon the pharmacokinetic profile of its predecessor, ABT-724, which had poor oral bioavailability. While both are selective dopamine D4 receptor agonists, this compound's enhanced oral availability made it a more promising candidate for clinical development.
Experimental Protocols
Detailed experimental protocols from the primary publication by Patel et al. (2006) are essential for replicating the findings. While the full text of this specific article is not widely accessible, the following are generalized protocols based on common methodologies used in similar preclinical studies for erectile dysfunction.
In Vitro: Dopamine D4 Receptor Activation Assay
This experiment aims to determine the potency of this compound in activating the dopamine D4 receptor.
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the human, rat, or ferret dopamine D4 receptor.
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event of D4 receptor activation, such as the inhibition of forskolin-stimulated cAMP production.
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo: Pro-erectile Effects in Male Rats
This experiment evaluates the ability of this compound to induce erections in a conscious rat model.
Methodology:
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Drug Administration: Administer this compound orally (gavage) or subcutaneously at various doses. A vehicle control group should be included.
-
Observation: Place the rats individually in observation cages.
-
Data Collection: Observe the animals for a set period (e.g., 60-90 minutes) and record the number of penile erections. An erection is typically defined as the emergence of the glans penis.
-
Data Analysis: Compare the number of erections in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: this compound activates the D4 receptor, inhibiting adenylyl cyclase and reducing cAMP.
Experimental Workflow for In Vivo Pro-erectile Study
Caption: Workflow for assessing the pro-erectile effects of this compound in a rat model.
References
- 1. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. innoprot.com [innoprot.com]
ABT-670 as a Positive Control for Dopamine D4 Receptor Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-670 and other selective agonists used as positive controls for dopamine D4 (D4) receptor activation. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on pharmacological properties and supporting data.
Introduction to D4 Receptor Agonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.[1][2] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is implicated in a variety of physiological and pathological processes, making the D4 receptor a significant target in drug discovery for conditions such as schizophrenia and Parkinson's disease.[2] Selective D4 receptor agonists are crucial tools for elucidating the receptor's function and for screening novel therapeutic compounds. This compound is a well-characterized, orally bioavailable D4 receptor agonist.[4][5] This guide compares its performance with other commonly used D4 agonists: ABT-724, A-412997, and PD168077.
Comparative Pharmacological Data
The selection of a suitable positive control depends on its pharmacological profile, including binding affinity (Ki) and functional potency (EC50) in various cellular assays. The following tables summarize the available data for this compound and its alternatives.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Species |
| A-412997 | Dopamine D4 | 7.9 | Radioligand Binding | Human |
| Dopamine D4 | 12.1 | Radioligand Binding | Rat | |
| PD168077 | Dopamine D4 | 8.7 | Radioligand Binding | Not Specified |
| Dopamine D2 | >3480 | Radioligand Binding | Not Specified | |
| Dopamine D3 | >2610 | Radioligand Binding | Not Specified |
Table 1: Comparative Binding Affinities of D4 Receptor Agonists. This table presents the inhibitor constant (Ki) values, indicating the affinity of each compound for the dopamine D4 receptor. A lower Ki value signifies higher binding affinity.
| Compound | Functional Assay | Potency (EC50, nM) | Efficacy (% of Dopamine) | Species |
| This compound | Calcium Flux | 89 | Not Reported | Human |
| Calcium Flux | 93 | Not Reported | Rat | |
| Calcium Flux | 160 | Not Reported | Ferret | |
| ABT-724 | Calcium Flux | 12.4 | 61% | Human |
| Calcium Flux | 14.3 | 70% | Rat | |
| Calcium Flux | 23.2 | 64% | Ferret | |
| A-412997 | Calcium Flux | 28.4 | 83% (Full Agonist) | Rat |
| β-arrestin Recruitment | 473 | 22.5% | Not Specified | |
| cAMP Inhibition | 2.7 | 61.9% | Not Specified |
Table 2: Comparative Functional Activity of D4 Receptor Agonists. This table showcases the potency (EC50) and efficacy of each agonist in different functional assays. EC50 represents the concentration required to elicit a half-maximal response.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular events following D4 receptor activation and the general procedure for its study, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist activity.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize D4 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the D4 receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate, and resuspend the resulting membrane pellet in a fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, add the assay buffer, the membrane preparation, varying concentrations of the test compound (e.g., this compound), and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
To determine non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used in separate wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
3. Signal Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[6]
cAMP Functional Assay
This assay quantifies the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
1. Cell Preparation:
-
Plate CHO cells stably expressing the human D4 receptor in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with varying concentrations of the test agonist for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of the test agonist.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Determine the EC50 value from the curve.[6]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D4 receptor, a key event in receptor desensitization and signaling.
1. Cell Preparation:
-
Use a commercially available cell line engineered to express the D4 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
-
Plate the cells in a 384-well plate and incubate overnight.
2. Agonist Stimulation:
-
Prepare serial dilutions of the test agonist.
-
Add the agonist solutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
3. Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
4. Data Analysis:
-
Plot the signal intensity against the log concentration of the agonist to generate a dose-response curve.
-
Calculate the EC50 value from the curve.[7]
Conclusion
This compound serves as a reliable and effective positive control for studying dopamine D4 receptor activation. Its well-defined pharmacological profile, including its high selectivity and oral bioavailability, makes it a valuable tool for in vitro and in vivo studies.[4][5] When selecting a positive control, researchers should consider the specific requirements of their assay, including the desired potency, efficacy, and the signaling pathway of interest. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments targeting the dopamine D4 receptor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
In Vivo Validation of ABT-670 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-670, a selective dopamine D4 receptor agonist, with alternative therapies for erectile dysfunction. The focus is on the in vivo validation of its target engagement, supported by available preclinical data. While direct in vivo receptor occupancy data for this compound is not publicly available, this guide synthesizes efficacy studies that serve as a functional validation of its mechanism of action.
Executive Summary
This compound is a potent and orally bioavailable selective dopamine D4 receptor agonist developed for the treatment of erectile dysfunction. Preclinical studies in rat models have demonstrated its efficacy in inducing penile erections, providing strong evidence of in vivo target engagement. This guide compares this compound with its predecessor, ABT-724, the non-selective dopamine agonist apomorphine, and the widely used phosphodiesterase type 5 (PDE5) inhibitors.
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Dopamine D4 Receptor Agonist Activity (EC50) | Human | 89 nM | [1] |
| Rat | 93 nM | [1] | |
| Ferret | 160 nM | [1] | |
| Oral Bioavailability | Rat | 68% | [1] |
| Dog | 85% | [1] | |
| Monkey | 91% | [1] | |
| In Vivo Efficacy (Pro-erectile Response) | Rat | 75% incidence of erections at 0.1 µmol/kg | [1] |
Table 2: Comparison of this compound with Alternative Dopamine Agonists for Erectile Dysfunction
| Compound | Target | In Vivo Model | Key Findings | Reference |
| This compound | Selective Dopamine D4 Agonist | Rat | 75% incidence of erections at 0.1 µmol/kg. Excellent oral bioavailability. | [1] |
| ABT-724 | Selective Dopamine D4 Agonist | Rat | Dose-dependently facilitates penile erection. | [2] |
| Apomorphine | Non-selective Dopamine (D1/D2-like) Agonist | Rat, Human | Induces penile erection. Clinical efficacy demonstrated. | |
| PD168077 | Selective Dopamine D4 Agonist | Rat | Induces penile erection. | [3] |
Experimental Protocols
In Vivo Pro-Erectile Response in Conscious Rats (Adapted from studies on ABT-724)
This protocol describes a method to assess the pro-erectile effects of dopamine agonists in a conscious rat model, which serves as an indicator of in vivo target engagement.
Animals:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Procedure:
-
Rats are habituated to the observation cages for at least 30 minutes before drug administration.
-
This compound or a comparator compound is administered subcutaneously (s.c.) or orally (p.o.) at various doses. A vehicle control group is included.
-
Immediately after administration, each rat is placed in an individual observation cage.
-
The animals are observed for a period of 60 minutes for the occurrence of penile erections.
-
An erection is defined as the emergence of the glans penis from the penile sheath.
-
The number of erections and the latency to the first erection are recorded.
-
The incidence of erections (percentage of animals showing at least one erection) is calculated for each treatment group.
Data Analysis:
-
Data are expressed as the mean ± SEM.
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as Fisher's exact test for incidence data or ANOVA for quantitative data.
Visualizations
Caption: Signaling pathway of this compound at the dopamine D4 receptor.
Caption: Experimental workflow for in vivo pro-erectile response assay.
Caption: Logical comparison of this compound with alternative erectile dysfunction treatments.
References
A Comparative Analysis of ABT-670 and Ropinirole at Dopamine D4 Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of ABT-670 and ropinirole, with a specific focus on their interactions with the dopamine D4 receptor. This document synthesizes available experimental data to objectively compare their performance and provides insights into their respective pharmacological profiles.
Introduction
This compound is a selective dopamine D4 receptor agonist that has been investigated for its potential therapeutic applications, notably for erectile dysfunction.[1][2] Ropinirole, a non-ergoline dopamine agonist, is an established treatment for Parkinson's disease and restless legs syndrome, exhibiting a broader affinity profile across D2-like receptors (D3 > D2 > D4).[3][4][5] Understanding the distinct interactions of these compounds with the D4 receptor is crucial for elucidating their mechanisms of action and guiding the development of more targeted therapeutics.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of this compound and Ropinirole at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | Data not available | Data not available | Data not available | Selective agonist[6][7] | Data not available |
| Ropinirole | >10,000[8] | 29[9] | Data not available | Data not available | >10,000[10] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potencies (EC50/pEC50) of this compound and Ropinirole at Dopamine D4 Receptors
| Compound | Species | Functional Assay Readout | Potency |
| This compound | Human | D4 Agonism | EC50: 89 nM[6][7] |
| Rat | D4 Agonism | EC50: 93 nM[6][7] | |
| Ferret | D4 Agonism | EC50: 160 nM[6][7] | |
| Ropinirole | Human | D4 Agonism (extracellular acidification rate) | pEC50: 6.8 (approximately 158 nM)[11] |
Note: EC50 is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are generalized methodologies based on the available literature for the types of experiments cited in this guide.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, D5).
-
Membrane Preparation: Cells are cultured and harvested. The cell pellet is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is stored at -80°C until use.
-
Assay Procedure:
-
A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2-like receptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or ropinirole) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Microphysiometry)
Functional assays measure the cellular response following the activation of a receptor by an agonist.
-
Objective: To determine the potency (EC50 or pEC50) and efficacy of the test compound as an agonist.
-
Cell Lines: CHO cells stably expressing the human dopamine D4 receptor.
-
Principle of Microphysiometry: This technique measures the rate of proton extrusion from the cells (extracellular acidification rate), which is an indicator of cellular metabolic activity. Agonist binding to a G protein-coupled receptor (GPCR) like the D4 receptor initiates intracellular signaling cascades that alter cellular metabolism.
-
Assay Procedure:
-
Cells are cultured on sensor capsules within the microphysiometer.
-
The cells are exposed to increasing concentrations of the agonist (this compound or ropinirole).
-
The extracellular acidification rate is measured in real-time.
-
-
Data Analysis: A dose-response curve is generated by plotting the change in acidification rate against the agonist concentration. The EC50 value is determined from this curve.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like this compound or ropinirole initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA) and influence ion channel function.
Figure 1: Simplified D4 receptor signaling pathway.
Experimental Workflow for Comparative Analysis
The process of comparing this compound and ropinirole involves a series of in vitro experiments to determine their pharmacological profiles at the D4 receptor and other dopamine receptor subtypes.
Figure 2: Experimental workflow for comparison.
Comparative Discussion
Selectivity: The primary distinction between this compound and ropinirole lies in their selectivity for the dopamine D4 receptor. This compound is characterized as a selective D4 receptor agonist.[6][7] In contrast, ropinirole exhibits a broader spectrum of activity, with a higher affinity for D3 and D2 receptors compared to the D4 receptor.[3][4] The lack of comprehensive binding data for this compound across all dopamine receptor subtypes currently limits a direct quantitative comparison of selectivity. However, the available information strongly suggests that this compound would be a more suitable tool for specifically probing D4 receptor function in experimental systems.
Potency: At the human D4 receptor, this compound and ropinirole exhibit comparable potencies in functional assays. This compound has a reported EC50 of 89 nM, while ropinirole has a pEC50 of 6.8, which translates to an approximate EC50 of 158 nM.[6][7][11] This suggests that both compounds can effectively activate the D4 receptor within a similar concentration range.
Functional Activity: Ropinirole has been characterized as a full agonist at human D2, D3, and D4 dopamine receptors.[11] While the efficacy of this compound at the D4 receptor has not been explicitly quantified in the available literature, its development as a D4 agonist for therapeutic purposes implies significant functional activity.
Downstream Signaling: Both compounds, as D4 receptor agonists, are expected to primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Ropinirole's action as a dopamine agonist has been associated with the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[1] Further research is required to fully elucidate and compare the downstream signaling profiles of this compound and ropinirole at the D4 receptor, including their potential for biased agonism and interaction with other signaling pathways such as β-arrestin recruitment.
Conclusion
This compound and ropinirole are both agonists at the dopamine D4 receptor, but they possess distinct pharmacological profiles. This compound is a selective D4 agonist, making it a valuable tool for targeted research into D4 receptor function. Ropinirole is a non-selective D2-like receptor agonist with a broader therapeutic application in movement disorders. While their potencies at the D4 receptor appear to be in a similar range, their differing selectivity profiles are a key differentiating factor. Further head-to-head comparative studies, including comprehensive binding affinity panels and detailed downstream signaling analyses, would provide a more complete understanding of their respective actions at the D4 receptor and aid in the development of future D4-targeted therapies.
References
- 1. Ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 8. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of ABT-767, a Novel PARP Inhibitor, on Downstream Signaling Pathways
A Comprehensive Guide for Researchers in Drug Development
This guide provides a comparative analysis of a novel, hypothetical PARP inhibitor, ABT-767, with other established PARP inhibitors. The focus is on the Western blot analysis of key downstream signaling proteins to confirm the mechanism of action and efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PARP Inhibition and Downstream Signaling
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR). They play a central role in the repair of DNA single-strand breaks (SSBs). PARP inhibitors exploit the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs trigger cell cycle arrest and apoptosis.[1][2][3][4]
Western blot analysis is an indispensable technique to elucidate the pharmacodynamic effects of PARP inhibitors by quantifying the expression and post-translational modifications of key proteins in the DDR and apoptotic pathways.
Comparative Western Blot Analysis of PARP Inhibitors
The following table summarizes hypothetical quantitative Western blot data comparing the effects of ABT-767 with established PARP inhibitors, Olaparib and Rucaparib, on key downstream signaling markers in a BRCA-deficient cancer cell line (e.g., MDA-MB-436).
| Target Protein | Treatment (1 µM, 24h) | Fold Change vs. Vehicle | Interpretation |
| Poly(ADP-ribose) (PAR) | Vehicle | 1.0 | Baseline PARP activity |
| ABT-767 | 0.15 | Strong PARP inhibition | |
| Olaparib | 0.25 | Effective PARP inhibition | |
| Rucaparib | 0.20 | Strong PARP inhibition | |
| Phospho-H2AX (γH2AX) | Vehicle | 1.0 | Basal level of DNA damage |
| ABT-767 | 8.5 | Significant induction of DSBs | |
| Olaparib | 6.8 | Induction of DSBs | |
| Rucaparib | 7.9 | Significant induction of DSBs | |
| Cleaved PARP-1 (89 kDa) | Vehicle | 1.0 | Basal level of apoptosis |
| ABT-767 | 12.3 | Robust induction of apoptosis | |
| Olaparib | 9.5 | Induction of apoptosis | |
| Rucaparib | 11.2 | Robust induction of apoptosis | |
| Cleaved Caspase-3 | Vehicle | 1.0 | Basal level of apoptosis |
| ABT-767 | 10.8 | Strong activation of apoptosis | |
| Olaparib | 8.1 | Activation of apoptosis | |
| Rucaparib | 9.9 | Strong activation of apoptosis |
Data are presented as fold change relative to the vehicle control (DMSO) and are hypothetical for illustrative purposes.
Experimental Protocol: Western Blot Analysis of PARP Inhibitor Activity
This protocol details the steps for assessing the effects of PARP inhibitors on downstream signaling markers in a selected cancer cell line.
1. Cell Culture and Treatment:
-
Select a relevant cancer cell line (e.g., BRCA-mutant breast or ovarian cancer cell line).
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare stock solutions of ABT-767, Olaparib, and Rucaparib in DMSO.
-
Treat cells with the desired concentrations of the inhibitors (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) in each experiment.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize all protein samples to the same concentration.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.[5]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Conclusion
The comparative Western blot analysis of ABT-767 alongside established PARP inhibitors provides crucial insights into its mechanism of action and relative potency. The observed decrease in PAR levels, coupled with a significant increase in γH2AX and apoptotic markers like cleaved PARP-1 and cleaved Caspase-3, would confirm that ABT-767 effectively inhibits PARP, leading to the accumulation of cytotoxic DNA damage and subsequent cell death in HR-deficient cancer cells. This guide offers a framework for conducting such comparative studies, which are essential for the preclinical evaluation of novel therapeutic agents.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of ABT-670 in a Laboratory Setting
ABT-670 is intended for research purposes only and, for shipping, is classified as a non-hazardous chemical.[1] However, as a matter of best practice, any research chemical should be handled as potentially hazardous from its acquisition to its final disposal. The "cradle to grave" concept of hazardous waste management holds that the generator of the waste is responsible for it indefinitely, underscoring the importance of proper disposal.[2]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
The first crucial step is to determine if the waste is hazardous. This determination can be based on the known properties of the chemical.[2] Although shipped as non-hazardous, any unused or waste this compound, including contaminated materials such as gloves, weighing paper, or pipette tips, should be treated as chemical waste.
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered chemical waste. It should be collected in a separate, compatible liquid waste container. Do not mix different types of chemical waste.
2. Proper Containerization and Labeling:
Proper containment and labeling are vital for safety and compliance.
-
Containers: Use containers that are compatible with the chemical waste. For instance, if this compound is in a solvent, ensure the container can safely hold that solvent. Containers must be in good condition and have a secure, tight-fitting lid.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific solvent if it is a liquid waste. The accumulation start date must also be clearly marked on the label.[2]
3. On-site Accumulation and Storage:
Waste must be accumulated at or near the point of generation.[2]
-
Storage Location: Store the waste containers in a designated, secure area away from general laboratory traffic.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[2]
4. Arranging for Disposal:
Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste. Contact them to schedule a pickup.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H23N3O2 | [3] |
| Molecular Weight | 325.4 g/mol | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for ABT-670
ABT-670 is a potent and selective dopamine D4 receptor agonist intended for research purposes only.[1][2][3][4] Due to its biological activity and the absence of comprehensive public safety data, it is imperative to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI). This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure minimal exposure and safe handling.
Personal Protective Equipment (PPE)
A risk-based approach is crucial for handling potent compounds like this compound.[5][6] The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Primary Engineering Control: Chemical fume hood or glove box. Gloves: Double nitrile gloves, with the outer glove changed immediately upon contamination. Body Protection: Disposable, low-linting coverall (e.g., DuPont™ Tyvek®).[7] Eye Protection: Chemical safety goggles. Respiratory Protection: N95 respirator or a powered air-purifying respirator (PAPR) for higher-risk operations.[6][8] Foot Protection: Disposable shoe covers over laboratory shoes.[8] |
| Solution Preparation and Handling | Primary Engineering Control: Chemical fume hood. Gloves: Double nitrile gloves. Body Protection: Disposable gown or lab coat. Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[8] Respiratory Protection: Not typically required if handled in a certified fume hood, but a risk assessment should be performed. |
| Waste Disposal | Gloves: Double nitrile gloves. Body Protection: Disposable gown or lab coat. Eye Protection: Chemical safety goggles. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall/Gown: Put on the disposable coverall or gown.
-
Respiratory Protection: Fit-check the N95 respirator or PAPR hood.
-
Goggles: Place goggles over the eyes.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall or gown.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Coverall/Gown: Remove the coverall or gown by rolling it down and away from the body to contain any contaminants on the outer surface.
-
Shoe Covers: Remove shoe covers.
-
Goggles: Remove goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Handling Workflow:
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 3m.com [3m.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
